Tetramethylammonium acetate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetramethylazanium;acetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWVEZPAROZNJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of tetramethylammonium acetate hydrate
A Technical Guide to Tetramethylammonium (B1211777) Acetate (B1210297) Hydrate (B1144303)
Abstract: This document provides a comprehensive technical overview of tetramethylammonium acetate hydrate, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical research. It details the compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound.
Chemical Identity and Properties
Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is typically available as a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The compound is hygroscopic and readily soluble in water.[1]
Physicochemical Data
The key quantitative properties of tetramethylammonium acetate and its common monohydrate form are summarized below for easy reference.
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |
| CAS Number | 10581-12-1 | 1266615-86-4 | [2][3][4] |
| Molecular Formula | C₆H₁₅NO₂ | C₆H₁₇NO₃ (or C₆H₁₅NO₂•H₂O) | [2][4][5] |
| Molecular Weight | 133.19 g/mol | 151.20 g/mol | [2][4][5] |
| Appearance | White Crystalline Solid | White Crystalline Solid | [1][2] |
| Melting Point | 184 °C (decomposes) | Not available | [1][6] |
| Solubility | Soluble in water | Soluble in water | [1] |
| Sensitivity | Hygroscopic | Hygroscopic | [1] |
Chemical Structure
This compound is an ionic salt. The structure is characterized by the electrostatic interaction between the positively charged tetramethylammonium cation and the negatively charged acetate anion, with water molecules integrated into the crystal lattice through hydrogen bonding.
Caption: Ionic structure of this compound.
Experimental Protocols
Synthesis of Tetramethylammonium Acetate
A reliable method for the synthesis of tetramethylammonium acetate involves the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and glacial acetic acid.[1][2]
Materials:
-
Glacial acetic acid (4.11 mmol, 247 mg)
-
Tetramethylammonium hydroxide (25% wt. solution in methanol (B129727), 4.11 mmol, 1.50 g)
-
Methanol (10 mL)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol in a suitable reaction vessel.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Upon completion, filter the solution to remove any insoluble impurities.
-
Remove the methanol solvent using a rotary evaporator. This will yield a viscous oil that gradually solidifies.
-
Remove residual solvent traces under high vacuum to obtain a white solid.
-
Wash the resulting white solid product with diethyl ether.
-
Dry the final product under vacuum. This procedure typically yields around 480 mg of pure tetramethylammonium acetate (87.6% yield).[1][2]
Caption: Workflow for the synthesis of Tetramethylammonium Acetate.
Analytical Characterization
The structural confirmation and purity assessment of tetramethylammonium acetate are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is used to confirm the presence of both the tetramethylammonium cation and the acetate anion. The tetramethylammonium protons appear as a sharp singlet, while the acetate methyl protons appear as another distinct singlet. A proton NMR relaxation study of this compound in aqueous solutions has also been reported.[7][8]
-
-
Infrared (IR) Spectroscopy:
-
FTIR/ATR-IR: IR spectroscopy is employed to identify characteristic vibrational modes. Key absorptions include those corresponding to the C-H bonds of the methyl groups, the C-N bonds of the quaternary ammonium core, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.[3]
-
-
Raman Spectroscopy:
-
Raman spectra provide complementary vibrational information to IR, aiding in the complete structural elucidation of the compound.[3]
-
-
X-ray Crystallography:
-
For hydrated salts, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of the ions and the water molecules in the crystal lattice. This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[9] While specific crystallographic data for this compound is not widely published, this remains the standard protocol for such structural determinations.[9]
-
References
- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 2. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]
- 3. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 5. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
- 6. ≥97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that has garnered significant interest across various scientific disciplines, including organic synthesis, biochemistry, and pharmaceutical sciences. Its utility as a phase-transfer catalyst, a component in biochemical buffers, and a potential ingredient in drug formulations makes a comprehensive understanding of its properties crucial for researchers. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of tetramethylammonium acetate hydrate, with a focus on experimental protocols and relevant biological interactions.
Physicochemical Properties
Tetramethylammonium acetate is commercially available in both anhydrous and hydrated forms. The degree of hydration can vary, with the monohydrate being a commonly cited form. It is essential for researchers to consider the hydration state when utilizing this compound, as it can influence properties such as molecular weight and melting point.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | TMAA hydrate, N,N,N-trimethylmethanaminium acetate hydrate | [1] |
| Appearance | White crystalline solid | [2][3] |
| Hygroscopicity | Hygroscopic | [1] |
Chemical Structure and Molecular Information
| Identifier | Value | Source(s) |
| Molecular Formula (Anhydrous) | C₆H₁₅NO₂ | [1][2] |
| Molecular Formula (Monohydrate) | C₆H₁₅NO₂·H₂O | [4] |
| Molecular Weight (Anhydrous) | 133.19 g/mol | [1][2] |
| Molecular Weight (Monohydrate) | 151.20 g/mol | [4][5] |
| CAS Number (Anhydrous) | 10581-12-1 | [1][2] |
| PubChem CID (Anhydrous) | 82741 | [6] |
| InChI (Anhydrous) | InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | [1][7][8] |
| SMILES (Anhydrous) | C--INVALID-LINK--(C)C.CC(=O)[O-] | [1][7][8] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 184 °C (decomposes) (anhydrous) | |
| Density | 1.000 g/cm³ at 20 °C (for a 50% aqueous solution) | [9] |
| Solubility | Soluble in water. | [1] |
Spectral Data
| Spectrum Type | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the methyl protons of the tetramethylammonium cation and the methyl protons of the acetate anion. | [7] |
| FTIR | Characteristic peaks for N-H and C-H stretching, and C=O stretching of the acetate group. | [6][10][11] |
| Mass Spectrometry | Molecular ion peaks corresponding to the tetramethylammonium cation and the acetate anion. | [8][12] |
Synthesis of Tetramethylammonium Acetate
A common and straightforward method for the synthesis of tetramethylammonium acetate involves the neutralization of tetramethylammonium hydroxide (B78521) with acetic acid.
Experimental Protocol: Synthesis from Tetramethylammonium Hydroxide and Acetic Acid
This protocol is adapted from a general procedure found in the literature[1][13].
Materials:
-
Tetramethylammonium hydroxide (25% solution in methanol)
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
High-vacuum pump
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of glacial acetic acid in methanol.
-
To this solution, add an equimolar amount of tetramethylammonium hydroxide solution (25% in methanol) dropwise while stirring.
-
Heat the reaction mixture to 40°C and continue stirring for 4 hours.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
If any precipitate forms, filter the solution.
-
Remove the methanol using a rotary evaporator. This will likely result in a viscous oil that may begin to solidify.
-
Place the flask under high vacuum to remove any residual solvent, which should promote complete solidification.
-
Wash the resulting white solid with diethyl ether and filter using a Buchner funnel.
-
Dry the final product under vacuum to obtain pure tetramethylammonium acetate.
Expected Yield: Approximately 87.6%[13].
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool in several scientific applications.
Phase-Transfer Catalysis
As a quaternary ammonium salt, tetramethylammonium acetate can function as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other.
Mechanism of Action:
The tetramethylammonium cation, being lipophilic, can form an ion pair with the acetate anion (or another anion from the aqueous phase). This ion pair is soluble in the organic phase, allowing the anion to be transported into the organic layer where it can react with the organic substrate.
Experimental Protocol: General Procedure for a Phase-Transfer Catalyzed Reaction
This is a generalized protocol that can be adapted for specific reactions.
Materials:
-
Organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane)
-
Aqueous solution of the reactant anion
-
This compound (as the phase-transfer catalyst)
-
Reaction vessel with a magnetic stirrer
-
Separatory funnel
Procedure:
-
Combine the organic phase (substrate in solvent) and the aqueous phase (reactant solution) in the reaction vessel.
-
Add a catalytic amount of this compound (typically 1-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the anion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, stop the stirring and allow the phases to separate.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
The organic layer containing the product can then be washed, dried, and purified as required.
Use in Biochemical Assays
Tetramethylammonium acetate is also utilized in various biochemical and enzymatic assays. Its primary role in these applications is often as a component of the buffer system to maintain a constant pH and ionic strength, which are critical for enzyme activity and stability[14].
Potential Role in Modulating Mucus Properties
Some evidence suggests that tetramethylammonium salts may have an effect on mucus[4]. While the direct involvement of tetramethylammonium acetate in a specific signaling pathway for mucus regulation is not yet well-defined, it is known that ion transport across epithelial cells plays a crucial role in mucus hydration and clearance. Quaternary ammonium compounds can interact with biological membranes and ion channels. Further research is needed to elucidate the precise mechanism and any potential therapeutic applications in conditions with altered mucus secretion, such as chronic bronchitis[4]. The effect of related compounds on mucus secretion often involves the modulation of ion channels like TMEM16A, which is a Ca²⁺-activated Cl⁻ channel[15][16][17]. The signaling pathways involved are complex and can include purinergic signaling (ATP-mediated) and cholinergic signaling[15].
Safety and Handling
Tetramethylammonium acetate should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation[6].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable chemical for researchers in various fields. Its well-defined physical and chemical properties, coupled with its utility in organic synthesis and biochemical applications, make it an important tool. This guide provides a foundational understanding for its effective and safe use in the laboratory. Further research into its biological activities, particularly concerning its effects on mucus and potential involvement in cellular signaling, may open up new avenues for its application in drug development.
References
- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. eqipped.com [eqipped.com]
- 4. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
- 5. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 6. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetramethylammonium acetate(10581-12-1) 1H NMR spectrum [chemicalbook.com]
- 8. Tetramethylammonium acetate(10581-12-1) MS [m.chemicalbook.com]
- 9. Tetramethylammonium acetate (50% solution in water) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. TMEM16A is indispensable for basal mucus secretion in airways and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of mucus secretion by niclosamide and benzbromarone in airways and intestine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), a quaternary ammonium (B1175870) salt with diverse applications in organic synthesis and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of key processes to facilitate a thorough understanding of the manufacturing and quality control of this compound.
Synthesis of Tetramethylammonium Acetate Hydrate
The most common and straightforward method for the synthesis of tetramethylammonium acetate is the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and acetic acid. This reaction is typically carried out in a suitable solvent, such as methanol (B129727), and proceeds with high yield.
Experimental Protocol: Synthesis via Neutralization
This protocol is adapted from established laboratory procedures.
Materials:
-
Tetramethylammonium hydroxide (TMAH), 25% solution in methanol
-
Glacial acetic acid
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve glacial acetic acid (1.0 equivalent) in anhydrous methanol.
-
While stirring, slowly add a 25% solution of tetramethylammonium hydroxide in methanol (1.0 equivalent) to the acetic acid solution. An exothermic reaction will occur.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete neutralization.
-
Remove the solvent using a rotary evaporator at a bath temperature of 40-50°C.
-
The resulting viscous oil is then dried under high vacuum to remove residual solvent, which should result in the formation of a white solid.
-
The crude solid is washed with anhydrous diethyl ether to remove any non-polar impurities.
-
The solid is then collected by filtration and dried under vacuum to yield crude this compound.
Data Presentation: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Reactants | Tetramethylammonium hydroxide, Acetic acid | |
| Solvent | Methanol | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Typical Crude Yield | >90% |
Purification of this compound
To achieve high purity, essential for applications in research and drug development, the crude this compound should be purified, typically by recrystallization. The choice of solvent is critical to ensure efficient removal of impurities.
Experimental Protocol: Recrystallization
This protocol is based on general principles for the recrystallization of quaternary ammonium salts.[1][2]
Materials:
-
Crude this compound
-
Ethyl acetate, reagent grade
-
Petroleum ether (or hexane), reagent grade
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to the flask while stirring and heating to dissolve the solid completely.
-
Once the solid is dissolved, slowly add petroleum ether dropwise to the hot solution until it becomes slightly cloudy, indicating the point of saturation.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For complete crystallization, the flask can be placed in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation: Recrystallization Solvents
| Solvent System | Role | Rationale | Reference |
| Ethyl Acetate | Primary (Good) Solvent | Dissolves the compound at elevated temperatures. | [1] |
| Petroleum Ether/Hexane | Anti-solvent (Poor) | Induces precipitation of the compound upon cooling. | [3] |
Characterization and Purity Analysis
Thorough characterization and purity analysis are crucial to ensure the quality of the synthesized this compound. The following analytical techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the desired product.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Expected Chemical Shifts (in D₂O):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~3.1 | Singlet | N(CH₃)₄ | [4] |
| ~1.9 | Singlet | CH₃COO⁻ | [1] | |
| ¹³C | ~55 | Singlet | N(CH₃)₄ | |
| ~24 | Singlet | CH₃COO⁻ | ||
| ~180 | Singlet | CH₃C OO⁻ |
Assay by Non-Aqueous Acid-Base Titration
This method determines the purity of the synthesized salt.
Protocol:
-
Accurately weigh approximately 200-300 mg of the purified this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add a few drops of a suitable indicator, such as crystal violet.
-
Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid until the endpoint is reached (a color change from violet to blue-green).[5][6]
-
Perform a blank titration and calculate the percentage purity.
Water Content by Karl Fischer Titration
This is the standard method for determining the water content, confirming the hydration state of the product.[7][8][9]
Protocol:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a sample of the purified this compound.
-
Introduce the sample into the Karl Fischer titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage of the sample weight. For tetramethylammonium acetate monohydrate, the theoretical water content is approximately 11.9%.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity and detect any ionic impurities.
Protocol:
-
Column: A suitable reversed-phase column, such as a C18 column.[10]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[10][11]
-
Detection: A detector suitable for non-chromophoric ions, such as an Evaporative Light Scattering Detector (ELSD) or a conductivity detector.[10]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the relative peak area.
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. brainkart.com [brainkart.com]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. mt.com [mt.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
tetramethylammonium acetate hydrate CAS number and molecular weight
This technical guide provides a comprehensive overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), a quaternary ammonium (B1175870) salt with diverse applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.
Core Chemical and Physical Properties
Tetramethylammonium acetate hydrate is a biochemical reagent utilized in various life science and chemical research fields. It is the hydrated form of tetramethylammonium acetate.
| Property | Value | Reference |
| CAS Number | 1266615-86-4 | [1][2] |
| Molecular Formula | C6H17NO3 | [1][2] |
| Molecular Weight | 151.20 g/mol | [1] |
| Appearance | White Solid | [3] |
| Solubility | Highly soluble in water and polar organic solvents like methanol (B129727) and ethanol. Limited solubility in non-polar solvents. | [4] |
For the anhydrous form, tetramethylammonium acetate, the following properties are reported:
| Property | Value | Reference |
| CAS Number | 10581-12-1 | [5] |
| Molecular Formula | C6H15NO2 | [5] |
| Molecular Weight | 133.19 g/mol | [5] |
| Melting Point | 184 °C (decomposes) | [5] |
| Density | 1.000 g/cm³ at 20°C | [5] |
Synthesis and Experimental Protocols
A general protocol for the synthesis of the anhydrous form, tetramethylammonium acetate, from tetramethylammonium hydroxide (B78521) and glacial acetic acid has been documented.[3][5]
Experimental Protocol: Synthesis of Tetramethylammonium Acetate
Materials:
-
Glacial acetic acid (4.11 mmol, 247 mg)
-
Tetramethylammonium hydroxide (25% wt. solution in methanol, 4.11 mmol, 1.50 g)
-
Methanol (10 mL)
-
Ether
Procedure:
-
Dissolve glacial acetic acid and tetramethylammonium hydroxide in methanol.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Upon completion, filter the solution.
-
Remove the solvent using a rotary evaporator, which will result in a viscous oil that gradually solidifies.
-
Remove residual solvent under high vacuum to yield a white solid.
-
Wash the solid with ether and dry under vacuum.
This procedure has been reported to yield 480 mg of white solid tetramethylammonium acetate, representing an 87.6% yield.[3]
Caption: Synthesis workflow for tetramethylammonium acetate.
Applications in Research and Development
Tetramethylammonium acetate and its hydrate are versatile compounds with a range of applications in scientific research.
Organic Synthesis
A primary application of tetramethylammonium acetate is as a phase transfer catalyst in organic synthesis.[6] It facilitates the transfer of reactants between immiscible phases, such as aqueous and organic layers, by forming stable ion pairs.[6] This is particularly useful in reactions involving charged or polar reagents.[6] It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5]
Caption: Function as a phase transfer catalyst.
Biochemical and Pharmaceutical Applications
This compound is described as a biochemical reagent for life science research.[1][2][7] In pharmaceutical development, it can be used to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.[8] It has also been noted for its use in hydrophilic interaction chromatography for the separation of fatty acids and phenolic acids and its potential in breaking down mucus in chronic bronchitis treatment.[9]
Electrochemistry and Material Science
In the field of electrochemistry, this compound serves as a supporting electrolyte, improving the conductivity of solutions.[8] In material science, it is utilized in the development of ionic liquids and polymer composites.[8]
Safety and Handling
Tetramethylammonium acetate is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the solid form. For the 50% solution in water, it is also classified as causing skin and eye irritation. It should be stored below +30°C.[5]
References
- 1. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]
- 4. eqipped.com [eqipped.com]
- 5. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
solubility of tetramethylammonium acetate hydrate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in water and various organic solvents. The document outlines available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow, designed to assist researchers in pharmaceutical and chemical development.
Quantitative Solubility Data
The solubility of tetramethylammonium acetate hydrate is characterized by its high affinity for polar solvents, a property conferred by its ionic nature.[1] While extensive quantitative data in a wide range of organic solvents is limited in publicly available literature, the following table summarizes the existing information and qualitative descriptions. For comparison, data for the related compound, tetramethylammonium chloride, is also included to provide additional context on the solubility behavior of the tetramethylammonium cation.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Water | Not Specified | 26.0 mg/mL | Calculated |
| Water | Not Specified | Soluble | Qualitative | |
| Methanol | Not Specified | Soluble | Qualitative | |
| Ethanol | Not Specified | Soluble | Qualitative | |
| Acetone | Not Specified | Soluble | Qualitative | |
| Non-polar solvents | Not Specified | Limited solubility | Qualitative | |
| Tetramethylammonium Chloride (for comparison) | Water | 25 | Soluble | Qualitative[2] |
| Methanol | 25 | Very Soluble | Qualitative[3] | |
| Ethanol | 25 | Slightly Soluble | Qualitative[2][3] | |
| Ether | 25 | Insoluble | Qualitative[2][3] | |
| Benzene | 25 | Insoluble | Qualitative[2][3] | |
| Chloroform | 25 | Insoluble | Qualitative[2][3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.[4][5]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The solid and liquid phases are then separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Materials and Equipment
-
This compound (analytical grade)
-
Solvents (e.g., water, methanol, ethanol, acetone, etc.) of HPLC grade or equivalent purity
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column for quaternary ammonium (B1175870) compound analysis (e.g., a mixed-mode or ion-pair column)[7][8][9]
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24 to 72 hours) with continuous agitation to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry autosampler vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method for the separation and quantification of the tetramethylammonium cation.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted samples and determine their concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is paramount for successful formulation development and for ensuring reliable results in various scientific applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 3. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
An In-depth Technical Guide on the Safe Handling of Tetramethylammonium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for tetramethylammonium (B1211777) acetate (B1210297) hydrate, a compound utilized in various chemical applications, including as a laboratory reagent and in organic synthesis.[1][2] Adherence to the following protocols is crucial for ensuring a safe laboratory environment.
Product Identification
| Identifier | Data |
| Product Name | Tetramethylammonium acetate hydrate |
| CAS Number | 1266615-86-4 (for hydrate)[3], 10581-12-1 (for anhydrous)[4][5][6] |
| Molecular Formula | C6H15NO2 (anhydrous)[6] |
| Molecular Weight | 133.19 g/mol (anhydrous)[6] |
| Synonyms | Tetramethylammonium acetate |
Hazard Identification
Tetramethylammonium acetate is classified as a hazardous chemical.[5] Below is a summary of its hazard classifications and statements.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5][6][7] |
GHS Label Elements:
Physical and Chemical Properties
| Property | Value |
| Appearance | White solid[5] |
| Odor | No information available[5] |
| Melting Point | 184 °C (decomposes)[2][5] |
| Boiling Point | No information available[5] |
| Solubility | Soluble in water[1][2] |
| Flash Point | Not applicable |
Toxicological Information
Limited quantitative toxicological data is available for this compound. The following table summarizes the available information.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | No data available[3] |
| Skin Corrosion/Irritation | Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5][6] |
| Respiratory or Skin Sensitization | No data available[3] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | No data available[3] |
| Reproductive Toxicity | No data available[3] |
| STOT-Single Exposure | May cause respiratory irritation[4][5][6] |
| STOT-Repeated Exposure | No data available[3] |
Experimental Protocols for Safe Handling
5.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] A dust mask (type N95, US) may be suitable in some situations.
5.3. Handling Procedures
-
Avoid all personal contact, including inhalation.[4]
-
Avoid formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the work area.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
5.4. Storage
-
Store away from incompatible materials and foodstuff containers.[3]
5.5. Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleanup:
5.6. Disposal
-
Dispose of the material and its container in accordance with local, regional, and national regulations.[3][5]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5][7] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][5][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[3][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10]
-
Specific Hazards: The material is not considered a significant fire risk; however, containers may burn.[4] Decomposition at high temperatures may generate poisonous fumes, including carbon oxides and nitrogen oxides.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][10]
Diagrams
Caption: Logical workflow for handling this compound.
References
- 1. eqipped.com [eqipped.com]
- 2. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 3. targetmol.com [targetmol.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
The Unseen Workhorse: A Technical Guide to Tetramethylammonium Acetate in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium (B1211777) acetate (B1210297) (TMAOAc), a simple quaternary ammonium (B1175870) salt, has emerged as a versatile and powerful tool in the arsenal (B13267) of organic chemists. Beyond its conventional use as a phase-transfer catalyst, TMAOAc plays a crucial role in a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, C-H functionalization, and the synthesis of complex biomolecules. Its unique properties, such as the non-nucleophilic nature of the acetate anion and the ability of the tetramethylammonium cation to influence reaction pathways, make it an indispensable reagent for enhancing reaction efficiency, selectivity, and scope. This technical guide provides an in-depth exploration of the fundamental applications of tetramethylammonium acetate in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
Introduction
Tetramethylammonium acetate, often abbreviated as TMAOAc, is a salt composed of the tetramethylammonium cation ([N(CH₃)₄]⁺) and the acetate anion (CH₃COO⁻). While its structural simplicity may be deceiving, this compound offers a unique combination of properties that have led to its increasing application in sophisticated organic synthesis. This guide will delve into the core applications of TMAOAc, providing both theoretical understanding and practical guidance for its use in the laboratory.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of tetramethylammonium acetate is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 184 °C (decomposes) | |
| Solubility | Soluble in water and methanol | [2] |
Core Applications in Organic Synthesis
Tetramethylammonium acetate's utility spans a wide range of reaction types, where it can function as a base, a phase-transfer catalyst, a supporting electrolyte, and a crucial additive in transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling, TMAOAc has proven to be more than just a simple base. Its application in reactions like direct arylation showcases its ability to significantly enhance reaction rates and yields.
3.1.1. Intramolecular Direct Arylation in the Synthesis of Beclabuvir
A prominent example of the efficacy of TMAOAc is in the kilogram-scale synthesis of Beclabuvir, a potent HCV NS5B polymerase inhibitor. The key seven-membered ring is constructed via a palladium-catalyzed intramolecular direct arylation. In this process, TMAOAc serves a dual role. The acetate anion acts as a base to facilitate the C-H activation step. Concurrently, the tetramethylammonium cation plays a crucial role by precipitating the bromide ions generated during the reaction as poorly soluble tetramethylammonium bromide. This sequestration of bromide shifts the equilibrium of the catalytic cycle, driving the reaction forward and leading to faster reaction times and higher yields compared to commonly used inorganic bases like potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
Reaction Scheme: Intramolecular Direct Arylation in Beclabuvir Synthesis
References
An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate as a Biochemical Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) is a quaternary ammonium (B1175870) salt that is emerging as a versatile reagent in various biochemical and drug development applications. Its unique properties, including its nature as an ionic liquid and its ability to interact with biomolecules, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of TMAA, including its chemical and physical properties, key biochemical applications with detailed experimental protocols, and its role in enhancing experimental outcomes.
Core Properties of Tetramethylammonium Acetate Hydrate
A thorough understanding of the physicochemical properties of TMAA is essential for its effective use in biochemical research.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ (anhydrous) | [1] |
| Molecular Weight | 133.19 g/mol (anhydrous) | [1] |
| CAS Number | 10581-12-1 (anhydrous) | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 184 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| pKa of Acetic Acid | 4.76 | [2][3][4] |
| Basicity of TMAOH | Strong base | [5] |
Key Biochemical Applications and Experimental Protocols
This compound is utilized in a range of biochemical applications, from serving as a component in buffer systems to facilitating the crystallization of proteins.
Buffer Preparation
Due to the strong basicity of tetramethylammonium hydroxide (B78521), the tetramethylammonium ion ([N(CH₃)₄]⁺) does not contribute to the buffering capacity in typical biological pH ranges.[5] Therefore, a TMAA buffer's pH is primarily determined by the acetate component. The Henderson-Hasselbalch equation can be used to prepare a TMAA buffer at a desired pH within the buffering range of acetic acid (pH 3.76 to 5.76).[6]
Equation:
pH = pKa + log₁₀( [CH₃COO⁻] / [CH₃COOH] )
Where the pKa of acetic acid is 4.76.[2][3][4]
Experimental Protocol: Preparation of a 1 M Tetramethylammonium Acetate Buffer (pH 5.0)
-
Prepare Stock Solutions:
-
1 M Tetramethylammonium acetate (TMAA) solution: Dissolve 133.19 g of anhydrous tetramethylammonium acetate in deionized water to a final volume of 1 L.
-
1 M Acetic acid solution: Add 57.2 mL of glacial acetic acid to deionized water and bring the final volume to 1 L.
-
-
Mix the Solutions:
-
To prepare 100 mL of a 1 M TMAA buffer at pH 5.0, start with a volume of the 1 M TMAA solution.
-
Use the Henderson-Hasselbalch equation to calculate the required ratio of the acetate (A⁻) to acetic acid (HA). At pH 5.0: 5.0 = 4.76 + log₁₀( [A⁻] / [HA] ) 0.24 = log₁₀( [A⁻] / [HA] ) [A⁻] / [HA] = 10⁰·²⁴ ≈ 1.74
-
For a 100 mL total volume, the sum of the volumes of the TMAA solution (Vₐ) and the acetic acid solution (Vₕₐ) will be 100 mL. The ratio of the volumes will be approximately 1.74.
-
Solve the equations: Vₐ / Vₕₐ = 1.74 and Vₐ + Vₕₐ = 100. This gives approximately Vₐ ≈ 63.5 mL and Vₕₐ ≈ 36.5 mL.
-
Combine 63.5 mL of the 1 M TMAA solution with 36.5 mL of the 1 M acetic acid solution.
-
-
Adjust pH:
-
Measure the pH of the resulting solution using a calibrated pH meter.
-
Adjust the pH to 5.0 by adding small increments of the 1 M acetic acid solution to lower the pH or the 1 M TMAA solution to raise the pH.
-
-
Final Volume:
-
Once the desired pH is achieved, bring the final volume to 100 mL with deionized water if necessary.
-
-
Sterilization and Storage:
-
For use in biological applications, sterilize the buffer by filtration through a 0.22 µm filter.
-
Store the buffer at 4°C.
-
Capillary Electrophoresis of Peptides and Proteins
Tetraalkylammonium salts, including tetramethylammonium, can be used in acidic buffers for capillary electrophoresis (CE) to separate peptides and proteins. [7][8]The tetramethylammonium cations dynamically modify the capillary surface, which can minimize the adsorption of positively charged analytes and improve resolution.
Experimental Protocol: Capillary Electrophoresis of a Peptide Mixture
-
Prepare the Background Electrolyte (BGE):
-
Prepare a 50 mM tetramethylammonium acetate buffer adjusted to pH 2.5 with acetic acid.
-
Degas the BGE by sonication or vacuum filtration.
-
-
Capillary Conditioning:
-
Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally with the BGE.
-
-
Sample Preparation:
-
Dissolve the peptide mixture in the BGE or a compatible low-ionic-strength buffer.
-
-
Electrophoresis:
-
Perform the electrophoretic separation using appropriate voltage and temperature settings. The specific parameters will depend on the instrument and the analytes.
-
Detection is typically performed using UV absorbance at 214 nm.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to assess the separation efficiency and resolution of the peptide mixture.
-
Signaling Pathway (Conceptual): Role of TMA+ in Modifying Capillary Surface
Conclusion
This compound is a promising biochemical reagent with applications in buffer preparation, protein crystallization, and capillary electrophoresis. Its utility stems from the properties of both the tetramethylammonium cation and the acetate anion. While detailed protocols for all potential applications are still emerging, the information and experimental guidelines provided in this technical guide offer a solid foundation for researchers to begin exploring the benefits of TMAA in their own work. Further research into its effects on enzyme kinetics, protein stability, and its potential in drug formulation will likely expand its role in the biochemical and pharmaceutical sciences.
Disclaimer: The experimental protocols provided are intended as a starting point and may require optimization for specific applications. Always consult relevant safety data sheets before handling any chemical reagents.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic Acid [commonorganicchemistry.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Khan Academy [khanacademy.org]
- 7. Separation of peptides and proteins by capillary electrophoresis using acidic buffers containing tetraalkylammonium cations and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) as a phase transfer catalyst (PTC). While not a conventional choice due to the inherent properties of the tetramethylammonium cation, this document outlines its mechanism of action, potential applications, and detailed experimental protocols. The information is intended to guide researchers in niche applications where the unique characteristics of this catalyst may be advantageous.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts.[1] The efficiency of a quaternary ammonium salt as a PTC is largely dependent on the lipophilicity of its cation, which determines its ability to partition into the organic phase.[2]
Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst
This compound is an organic salt that can be used as a phase transfer catalyst in specific contexts.[3] However, its application is significantly limited by the low lipophilicity of the tetramethylammonium cation, the smallest of the tetraalkylammonium ions.[1] This high water solubility and low organic solubility mean it is less effective at transferring anions from the aqueous to the organic phase compared to its longer-alkyl-chain counterparts like tetrabutylammonium (B224687) salts.[2]
Advantages:
-
High Thermal Stability: The tetramethylammonium cation is thermally stable and does not readily undergo Hofmann elimination, making it a candidate for high-temperature reactions where other quaternary ammonium salts might decompose.[4]
Disadvantages:
-
Low Lipophilicity: The small size of the tetramethylammonium cation results in poor solubility in most organic solvents, leading to inefficient transfer of anions into the organic phase.[2]
-
Lower Catalytic Activity: Compared to more lipophilic catalysts, it generally provides lower reaction rates and yields under standard phase transfer conditions.[5]
Mechanism of Action
The fundamental principle of phase transfer catalysis with tetramethylammonium acetate involves the transport of the acetate anion (or another anion present in the aqueous phase) into the organic phase.
The process can be summarized in the following steps:
-
Anion Exchange: In the aqueous phase, the tetramethylammonium cation ((CH₃)₄N⁺) can exchange its acetate anion for another reactive anion (Nu⁻) present in the aqueous phase.
-
Phase Transfer: The newly formed ion pair, [(CH₃)₄N⁺][Nu⁻], partitions into the organic phase. This step is the primary limitation for the tetramethylammonium cation due to its low lipophilicity.
-
Reaction in Organic Phase: In the organic phase, the "naked" anion (Nu⁻) is highly reactive and participates in the desired reaction with the organic substrate (R-X).
-
Catalyst Regeneration: After the reaction, the tetramethylammonium cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, completing the catalytic cycle.
General mechanism of phase transfer catalysis.
Application Notes and Protocols
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often facilitated by phase transfer catalysis. While this compound is not the ideal catalyst, this protocol provides a framework for its use, particularly in high-temperature applications.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) and the alkyl halide (1.2 eq.) in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide) and add this compound (0.1 eq.).
-
Reaction Execution: Add the aqueous phase to the organic phase with vigorous stirring. Heat the mixture to the desired temperature (e.g., 80-110°C).
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and separate the two phases. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Workflow for Williamson Ether Synthesis.
Data Presentation: Comparative Study of Quaternary Ammonium Salts in Williamson Ether Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 1.5 | 95 | [2] |
| Benzyltriethylammonium Chloride (BTEAC) | 2 | 92 | [2] |
| Aliquat® 336 | 1 | 98 | [2] |
| This compound | Expected > 4 | Expected < 70 | - |
Data for this compound is an educated estimation based on its known chemical properties and is not derived from experimental results.
Application 2: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridine (B1217469) derivatives, which are important in pharmaceuticals. Phase transfer catalysis can be employed to improve reaction efficiency, especially in aqueous media.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq.), ethyl acetoacetate (B1235776) (2.0 eq.), ammonium acetate (1.5 eq.), and this compound (0.1 eq.) in water.
-
Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 60°C).
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Wash the solid product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
Data Presentation: Comparative Study of Quaternary Ammonium Salts in Hantzsch Synthesis
The table below compares the catalytic activity of different quaternary ammonium salts in the Hantzsch synthesis.
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 60 | 94 | [2] |
| Benzyltriethylammonium Chloride (BTEAC) | 75 | 90 | [2] |
| Aliquat® 336 | 90 | 85 | [2] |
| This compound | Expected > 120 | Expected < 80 | - |
Data for this compound is an educated estimation based on its known chemical properties and is not derived from experimental results.
Conclusion
This compound is a phase transfer catalyst with a niche application profile. Its primary advantage is its high thermal stability, making it a potential candidate for reactions conducted at elevated temperatures where more common quaternary ammonium salts might degrade. However, its use is significantly hampered by the low lipophilicity of the tetramethylammonium cation, which leads to reduced catalytic efficiency in standard phase transfer catalysis applications. For most room temperature or moderately heated reactions, catalysts with longer alkyl chains, such as tetrabutylammonium or trioctylmethylammonium salts, will offer superior performance in terms of reaction rates and yields.[2][6] Researchers should consider these limitations and advantages when selecting a phase transfer catalyst for their specific synthetic needs.
References
- 1. iajpr.com [iajpr.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 6. biomedres.us [biomedres.us]
Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Supporting Electrolyte in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that sees application in various chemical fields, including as a supporting electrolyte in electrochemical studies.[1] Supporting electrolytes are crucial components in electrochemical cells, serving to increase the conductivity of the solution and minimize the iR drop, while ideally remaining electrochemically inert within the potential window of interest.[2] TMAA, being the salt of a strong base (tetramethylammonium hydroxide) and a weak acid (acetic acid), provides a unique set of properties. Its high solubility in polar solvents like water makes it a convenient choice for aqueous electrochemistry.[3] This document provides detailed application notes and protocols for the use of tetramethylammonium acetate hydrate as a supporting electrolyte in various electrochemical applications.
Physicochemical Properties
While specific electrochemical data for this compound is not extensively documented in readily available literature, its general physical and chemical properties are known.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ | [4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 184 °C (decomposes) | [3] |
| Solubility | Soluble in water | [3] |
| Hygroscopicity | Hygroscopic | [3] |
Comparative Electrochemical Data of Related Supporting Electrolytes
To provide context for the expected performance of tetramethylammonium acetate, the following table presents data for structurally related or commonly used supporting electrolytes. Note: This data is for comparative purposes only and the actual performance of this compound may vary.
| Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Reference |
| Tetrabutylammonium perchlorate (B79767) (TBAP) | Acetonitrile | 0.1 | Not specified | Not specified | [5] |
| Ammonium Acetate / Sodium Acetate | Water | 25 (NH₄Ac) + 5 (NaAc) | 28.2 | 3.9 | [6] |
| Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) | Acetonitrile | 1 | 56 | 6.1 | [7] |
Experimental Protocols
Preparation of 0.1 M this compound Supporting Electrolyte
This protocol describes the preparation of a 0.1 M aqueous solution of this compound for use as a supporting electrolyte.
Materials:
-
This compound (MW = 133.19 g/mol , assuming anhydrous for initial calculation, adjust for hydrate form if water content is known)
-
Deionized water (High purity, resistivity > 18 MΩ·cm)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Calculate the required mass: To prepare 100 mL (0.1 L) of a 0.1 M solution, calculate the mass of tetramethylammonium acetate needed: Mass = Molarity × Volume × Molar Mass Mass = 0.1 mol/L × 0.1 L × 133.19 g/mol = 1.3319 g (Note: If using a hydrate, the molar mass must be adjusted. For example, for a monohydrate (C₆H₁₅NO₂·H₂O), the molar mass would be 151.21 g/mol .)
-
Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolve the compound: Transfer the weighed solid into a beaker containing approximately 50 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the solid is completely dissolved.
-
Transfer to volumetric flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Bring to volume: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Then, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution in a sealed container to prevent evaporation and contamination.
Diagram of Electrolyte Preparation Workflow:
Caption: Workflow for preparing the supporting electrolyte solution.
Cyclic Voltammetry (CV) Protocol
This protocol outlines the general procedure for performing cyclic voltammetry using the prepared this compound supporting electrolyte.[8][9]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., Glassy Carbon, Platinum, Gold)
-
Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)
-
Counter electrode (e.g., Platinum wire or mesh)
-
0.1 M this compound supporting electrolyte solution
-
Analyte of interest
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry, followed by rinsing with deionized water and the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add Electrolyte: Add a known volume of the 0.1 M this compound supporting electrolyte to the cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to determine the electrochemical window and identify any background currents.
-
Add Analyte: Add a known concentration of the analyte to the electrochemical cell.
-
Run CV Scan: Perform the cyclic voltammetry experiment by sweeping the potential between defined limits at a specific scan rate. The potential range should be within the electrochemical window of the electrolyte.
-
Data Acquisition: Record the resulting current as a function of the applied potential.
-
Data Analysis: Analyze the cyclic voltammogram to determine peak potentials, peak currents, and other relevant electrochemical parameters of the analyte.
Diagram of Cyclic Voltammetry Experimental Workflow:
Caption: Workflow for a cyclic voltammetry experiment.
Applications
Organic Electrosynthesis
In organic electrosynthesis, the supporting electrolyte plays a critical role in providing a conductive medium for the electrochemical transformation of organic molecules. Tetramethylammonium salts are often used in these applications.[1] The choice of electrolyte can influence the reaction pathway and product selectivity.
General Protocol Outline:
-
Reaction Setup: An undivided or divided electrochemical cell is used, depending on the reaction requirements.
-
Electrolyte and Substrate: The organic substrate is dissolved in a suitable solvent containing a relatively high concentration of the supporting electrolyte, such as tetramethylammonium acetate.
-
Electrolysis: A constant potential (potentiostatic) or constant current (galvanostatic) is applied to drive the desired oxidation or reduction of the organic substrate.
-
Work-up and Isolation: After the electrolysis is complete, the product is isolated from the reaction mixture using standard organic chemistry techniques (e.g., extraction, chromatography).
Logical Diagram for Supporting Electrolyte Selection:
Caption: Key considerations for selecting a supporting electrolyte.
Conclusion
This compound is a viable supporting electrolyte for various electrochemical applications, particularly in aqueous media. Its high solubility and the electrochemical stability of the tetramethylammonium cation are advantageous. While specific quantitative data on its electrochemical properties are limited, the provided protocols offer a solid foundation for its practical implementation in research and development. For applications requiring a wide electrochemical window in organic solvents, other tetraalkylammonium salts with larger alkyl chains and non-coordinating anions may be more suitable. Researchers should always perform a blank scan of the electrolyte to determine its practical potential window under their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pages.jh.edu [pages.jh.edu]
- 3. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 4. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Acetate Solutions with 3.9 V Electrochemical Stability Window as an El" by Dao-Yun Lan, Xiao-Feng Qu et al. [jelectrochem.xmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. asdlib.org [asdlib.org]
- 9. ossila.com [ossila.com]
Application Notes and Protocols for Tetramethylammonium Acetate Hydrate in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of macromolecules, which is fundamental for structure-based drug design and understanding biological function. The process of obtaining high-quality crystals is often a major bottleneck, requiring the screening of a wide range of chemical conditions to induce controlled precipitation. Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) is a quaternary ammonium (B1175870) salt that presents unique properties for protein crystallization. The tetramethylammonium cation acts as a mild chaotrope, influencing protein solubility by disrupting the hydrogen-bonding network of water and interacting with the protein surface. This can lead to a "salting-out" effect, making it a potentially effective precipitant. The acetate anion is a small, carboxylate-containing ion commonly found in crystallization conditions. The hydrated form of TMAA ensures its ready solubility in aqueous solutions used for screening.
These application notes provide a comprehensive guide to utilizing tetramethylammonium acetate hydrate as a novel reagent in protein crystallization screening and optimization.
Physicochemical Properties of this compound
A summary of the key properties of this compound relevant to its use in protein crystallization is provided in Table 1. Its high solubility in water allows for the preparation of concentrated stock solutions, making it a versatile component in screening experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ · xH₂O | N/A |
| Molecular Weight | 133.19 g/mol (anhydrous) | N/A |
| Appearance | White crystalline solid | N/A |
| Solubility in Water | High | N/A |
| Hygroscopicity | Hygroscopic | N/A |
| Cationic Properties | Tetramethylammonium (TMA⁺), Chaotropic | [1] |
| Anionic Properties | Acetate (CH₃COO⁻) | N/A |
Table 1: Physicochemical properties of this compound.
Application in Protein Crystallization
This compound can be employed in two primary ways in protein crystallization experiments:
-
As a Primary Precipitant: TMAA can be used as the main agent to reduce the solubility of a protein and induce crystallization. Its chaotropic nature can be particularly effective for proteins that are resistant to crystallization with traditional salts or polymers.
-
As an Additive: In lower concentrations, TMAA can act as an additive to refine and improve crystal quality. It can influence crystal packing and morphology, potentially leading to better-diffracting crystals.
Experimental Protocols
The following protocols provide a systematic approach to screening and optimizing protein crystallization conditions using this compound.
Protocol 1: Initial Screening with this compound as a Primary Precipitant
This protocol is designed to assess the effectiveness of TMAA as a precipitant across a range of concentrations and pH values.
Materials:
-
Purified protein sample (concentration: 5-20 mg/mL in a suitable buffer)
-
This compound (stock solution: 4.0 M in deionized water)
-
A selection of biological buffers (e.g., MES, HEPES, Tris) at 1.0 M concentration, covering a range of pH values.
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips
Procedure:
-
Prepare a 96-well screening block:
-
Dispense a matrix of crystallization conditions into a 96-well block. Each well should contain a final volume of 100 µL.
-
Vary the concentration of this compound from 0.5 M to 3.5 M in 0.5 M increments.
-
For each TMAA concentration, screen a range of pH values (e.g., pH 5.5, 6.5, 7.5, 8.5) using appropriate buffers at a final concentration of 0.1 M.
-
-
Set up crystallization plates:
-
Using the sitting drop or hanging drop vapor diffusion method, pipette 1 µL of the protein solution and 1 µL of the screening solution from the 96-well block into the drop well.
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
-
Monitor and score the results:
-
Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks).
-
Score the outcomes using a standard crystallization scoring system (e.g., clear drop, precipitate, microcrystals, single crystals).
-
Hypothetical Screening Results:
The results of an initial screen with a model protein, Lysozyme, are presented in Table 2.
| TMAA (M) | pH 5.5 (0.1 M MES) | pH 6.5 (0.1 M HEPES) | pH 7.5 (0.1 M HEPES) | pH 8.5 (0.1 M Tris) |
| 0.5 | Clear | Clear | Clear | Clear |
| 1.0 | Clear | Precipitate | Precipitate | Clear |
| 1.5 | Precipitate | Microcrystals | Precipitate | Precipitate |
| 2.0 | Microcrystals | Single Crystals | Microcrystals | Precipitate |
| 2.5 | Single Crystals | Single Crystals | Microcrystals | Precipitate |
| 3.0 | Precipitate | Precipitate | Precipitate | Precipitate |
| 3.5 | Precipitate | Precipitate | Precipitate | Precipitate |
Table 2: Hypothetical initial screening results for Lysozyme with this compound.
Protocol 2: Optimization of Initial Crystal Hits
Once initial crystal hits are identified, the following protocol can be used to optimize the conditions to obtain larger, better-quality crystals.
Materials:
-
Protein sample
-
Stock solutions from the initial hit condition (TMAA, buffer)
-
Additive screen kit or individual additive stock solutions
-
Crystallization plates
Procedure:
-
Fine-tune precipitant and pH:
-
Create a grid screen around the initial hit condition.
-
Vary the this compound concentration in smaller increments (e.g., 0.1 M steps).
-
Vary the pH in smaller increments (e.g., 0.2 pH unit steps).
-
-
Introduce additives:
-
Set up drops with the optimized precipitant and pH conditions.
-
To each drop, add a small volume of an additive from a screening kit (e.g., salts, polymers, organic solvents) at a low concentration.
-
-
Vary the protein concentration:
-
Repeat the optimized conditions with different protein concentrations (e.g., half and double the initial concentration).
-
-
Incubate and monitor:
-
Incubate the plates and monitor for crystal growth and quality.
-
Hypothetical Optimization Results:
Table 3 shows hypothetical results from the optimization of the Lysozyme crystal hit from Protocol 1 (2.0 M TMAA, pH 6.5).
| TMAA (M) | pH | Additive (0.02 M) | Result |
| 1.8 | 6.3 | None | Smaller, more numerous crystals |
| 2.0 | 6.5 | None | Initial hit (good crystals) |
| 2.2 | 6.7 | None | Fewer, larger crystals |
| 2.0 | 6.5 | NaCl | Improved crystal morphology |
| 2.0 | 6.5 | Glycerol | Clear drop |
| 2.0 | 6.5 | MPD | Larger, well-defined crystals |
Table 3: Hypothetical optimization results for Lysozyme crystallization.
Visualizing Experimental Workflows
Diagram 1: Initial Screening Workflow
Caption: Workflow for initial crystallization screening with TMAA.
Diagram 2: Optimization Strategy Logic
Caption: Logic for optimizing initial crystallization hits.
Conclusion
This compound is a promising and versatile reagent for protein crystallization. Its properties as a chaotropic salt allow it to effectively function as both a primary precipitant and a beneficial additive. The protocols outlined in these notes provide a systematic framework for exploring the potential of TMAA in obtaining high-quality protein crystals. Researchers are encouraged to adapt these protocols to their specific protein targets and to explore a wide range of conditions to maximize the chances of successful crystallization.
References
Application Notes and Protocols: The Mechanism and Application of Tetramethylammonium Acetate Hydrate in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in phase transfer catalysis (PTC). While tetramethylammonium (TMA) salts are a recognized class of phase transfer catalysts, the specific use of the acetate hydrate form is not widely documented in scientific literature. This is likely due to the high hydrophilicity of the tetramethylammonium cation, which limits its efficacy in many standard PTC applications. However, its unique properties, such as high thermal stability, suggest potential utility in specific contexts. This document outlines the fundamental mechanism of PTC, discusses the expected behavior of tetramethylammonium acetate hydrate, and provides generalized protocols and data from a closely related application to guide researchers in its potential use.
Introduction to Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, a phase transfer agent, transports a reactive species from one phase to another, thereby accelerating the reaction rate. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts.[1] PTC offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[2]
The General Mechanism of Phase Transfer Catalysis with Quaternary Ammonium Salts
The catalytic cycle of a quaternary ammonium salt, such as this compound, in a liquid-liquid PTC system can be described by the following key steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its original anion (X⁻) for the reactive anion (Y⁻) that is to be transferred to the organic phase.
-
Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to partition from the aqueous phase into the organic phase.
-
Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is "naked" and highly reactive, as it is not strongly solvated by water. It reacts with the organic substrate (RZ) to form the desired product (RY).
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the leaving group anion (Z⁻) and is transferred back to the aqueous phase, where it can begin the cycle anew.
This compound in Phase Transfer Catalysis
Properties and Expected Behavior:
This compound is characterized by the small and highly hydrophilic tetramethylammonium cation. This high water solubility and correspondingly low solubility in most organic solvents is a significant drawback for its general use as a phase transfer catalyst, as the "phase transfer" step of the ion pair into the organic phase is often inefficient.[1] Catalysts with longer alkyl chains, such as tetrabutylammonium (B224687) salts, are generally much more effective due to their higher lipophilicity.
However, the tetramethylammonium cation possesses high thermal stability and is not susceptible to Hofmann elimination, a common decomposition pathway for other quaternary ammonium salts under basic conditions at elevated temperatures. This suggests that this compound could be a candidate for PTC applications that require high temperatures.
Potential Niche Applications:
Given its properties, this compound might be considered for:
-
High-temperature nucleophilic substitution reactions where acetate is the desired nucleophile.
-
Polymerization or condensation reactions conducted at elevated temperatures where other catalysts might degrade.
-
Reactions in which the organic phase has a relatively high polarity, which would improve the solubility of the tetramethylammonium ion pair.
It is important to note that for most standard PTC applications, a more lipophilic catalyst would be the preferred choice.
Data Presentation
Due to the scarcity of published data on the use of this compound as a phase transfer catalyst, the following table presents quantitative data from a closely related application: the regioselective O-acetylation of a carbohydrate derivative using tetramethylammonium hydroxide (B78521). This data serves to illustrate the utility of the tetramethylammonium cation in facilitating reactions involving acetylation, albeit through a different mechanistic pathway than classical PTC.
| Substrate | Acetylating Agent | Base | Solvent | Time (h) | Product | Yield (%) | Reference |
| Phenyl 1-thio-β-D-glucopyranoside | Acetic Anhydride | Tetramethylammonium Hydroxide | Water | 16 | Phenyl 6-O-acetyl-1-thio-β-D-glucopyranoside | 47 | [3] |
| Methyl α-D-glucopyranoside | 1-Acetylimidazole (B1218180) | Tetramethylammonium Hydroxide | Water | 16 | Methyl 6-O-acetyl-α-D-glucopyranoside | 55 | [3] |
Experimental Protocols
The following protocols provide a generalized method for a hypothetical PTC reaction using this compound and a specific protocol from the literature for a related acetylation reaction.
Protocol 1: Generalized Procedure for a Hypothetical Nucleophilic Substitution using this compound
This protocol describes a general framework for a nucleophilic substitution reaction. Optimization of solvent, temperature, and stoichiometry will be necessary for any specific application.
Reagents:
-
Organic substrate (e.g., an alkyl halide)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
This compound (catalyst)
-
Aqueous solution of a base (if required)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate in the chosen organic solvent.
-
In a separate beaker, prepare an aqueous solution containing the desired nucleophile (if different from acetate) and this compound (typically 1-10 mol% relative to the substrate). If the reaction is base-promoted, the base would also be dissolved in this aqueous phase.
-
Add the aqueous phase to the organic phase in the reaction flask.
-
Heat the biphasic mixture to the desired reaction temperature with vigorous stirring to ensure a large interfacial area between the two phases.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
Protocol 2: Regioselective Acetylation of Phenyl 1-thio-β-D-glucopyranoside using Tetramethylammonium Hydroxide[3]
This protocol is adapted from the literature and demonstrates the use of the tetramethylammonium cation in an acetylation reaction in an aqueous medium.
Reagents:
-
Phenyl 1-thio-β-D-glucopyranoside
-
1-Acetylimidazole
-
Tetramethylammonium hydroxide (25% in water)
-
Water
Procedure:
-
To a solution of phenyl 1-thio-β-D-glucopyranoside (1 equivalent) in water, add tetramethylammonium hydroxide (1.1 equivalents).
-
Add 1-acetylimidazole (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica (B1680970) gel column chromatography to yield phenyl 6-O-acetyl-1-thio-β-D-glucopyranoside.
Mandatory Visualizations
Caption: General mechanism of phase transfer catalysis (PTC).
Caption: Experimental workflow for a generalized PTC reaction.
References
Preparation of a 1 M Stock Solution of Tetramethylammonium Acetate Hydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) is a quaternary ammonium (B1175870) salt that finds diverse applications in biomedical research and pharmaceutical development. It is frequently utilized as a phase-transfer catalyst in organic synthesis, a supporting electrolyte in electrochemical studies, and as a component in various biological buffers and reaction mixtures. The hydrate (B1144303) form is often preferred for its stability and ease of handling. Accurate and reproducible preparation of stock solutions is critical for ensuring the reliability of experimental outcomes. This document provides a detailed protocol for the preparation of a 1 M aqueous stock solution of tetramethylammonium acetate hydrate.
Quantitative Data Summary
A summary of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight (anhydrous) | 133.19 g/mol | [1] |
| Molecular Weight (hydrate) | 151.20 g/mol | [2] |
| Appearance | White crystalline solid | |
| Solubility (Water) | Highly soluble | |
| Solubility (Other) | Soluble in polar organic solvents (e.g., methanol, ethanol) | |
| Storage (Solid) | Store below +30°C | |
| Storage (1 M Aqueous Solution) | Refrigerator (2-8 °C) for up to 3 months | |
| Storage (10 M Aqueous Solution) | Refrigerator (2-8 °C) for up to 6 months | |
| Storage (In solvent) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocol: Preparation of 1 M this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a 1 M aqueous stock solution of this compound.
Materials and Equipment
-
This compound (CAS No. 10581-12-1)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Analytical balance
-
Volumetric flask (appropriate volume, e.g., 100 mL or 1 L)
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Step-by-Step Procedure
-
Calculate the required mass of this compound. To prepare a 1 M solution, you will need to dissolve the molar mass of the compound in 1 liter of solvent.[3] The molecular weight of tetramethylammonium acetate monohydrate is approximately 151.20 g/mol .[2] For other hydration states, use the molecular weight specified by the manufacturer.
-
For 1 L of 1 M solution, you will need 151.20 g.
-
For 100 mL of 1 M solution, you will need 15.12 g.
-
-
Weigh the this compound. Place a weighing boat on the analytical balance and tare it. Carefully weigh the calculated mass of the this compound.
-
Dissolve the solid. Add approximately half of the final desired volume of high-purity water to a beaker. Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Slowly add the weighed this compound to the water while stirring. Continue stirring until the solid is completely dissolved.
-
Transfer the solution to a volumetric flask. Once the solid is fully dissolved, carefully transfer the solution from the beaker into a volumetric flask of the appropriate size. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Bring the solution to the final volume. Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[4]
-
Homogenize the solution. Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.
-
Storage. Transfer the prepared stock solution into a clearly labeled and sealed container. For short-term storage (up to 3 months), store the solution in a refrigerator at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C (for up to 1 month) or -80°C (for up to 6 months).
Diagrams
Experimental Workflow
Caption: Workflow for preparing a stock solution.
Applications in Research and Drug Development
Tetramethylammonium acetate is a versatile reagent with several applications in scientific research and the pharmaceutical industry:
-
Phase-Transfer Catalyst: It facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.
-
Biochemical Assays: It can be used as a component in buffers for various biochemical and enzymatic assays, helping to maintain a stable pH and ionic environment.
-
Organic Synthesis: It serves as a reagent in a variety of organic reactions, including the preparation of esters, amides, and carboxylic acids.[5]
-
Material Science: Due to its physicochemical properties, it is being explored for the development of novel materials like ionic liquids and liquid crystals.[5]
References
- 1. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of Molar and Normal Solutions | Pharmaguideline [pharmaguideline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Tetramethylammonium Acetate Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in the synthesis of organic compounds. The information is intended to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent in their synthetic endeavors.
Overview of Tetramethylammonium Acetate Hydrate
Tetramethylammonium acetate (TMAA) is a quaternary ammonium (B1175870) salt that is commonly used in organic synthesis.[1][2] Its hydrated form is a white, crystalline solid that is soluble in water.[2] In organic reactions, it can function as a phase-transfer catalyst, a mild base, and a source of acetate ions.[1][3] Its utility is particularly noted in facilitating reactions between reactants in immiscible phases.[1]
Key Applications in Organic Synthesis
While specific detailed protocols for this compound are not extensively documented in readily available literature, its general applications as a phase-transfer catalyst and a reagent in various transformations are well-established. The following sections extrapolate potential applications and provide generalized protocols based on the known reactivity of tetramethylammonium salts and acetates.
Phase-Transfer Catalysis in Nucleophilic Substitution Reactions
Application: this compound can be employed as a phase-transfer catalyst (PTC) to facilitate nucleophilic substitution reactions between an organic substrate soluble in an organic solvent and an inorganic nucleophile soluble in an aqueous phase. The tetramethylammonium cation transports the nucleophilic anion from the aqueous phase to the organic phase, where the reaction occurs.[4][5]
Logical Workflow for Phase-Transfer Catalysis:
Caption: General workflow for phase-transfer catalysis.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic substrate (1.0 eq) and the organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the inorganic nucleophile (1.1 - 2.0 eq) and this compound (0.05 - 0.1 eq) in water.
-
Reaction Execution: Add the aqueous solution to the vigorously stirring organic phase. Heat the reaction mixture to the desired temperature (typically 50-100 °C).
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.
Quantitative Data (Hypothetical):
| Substrate (R-X) | Nucleophile (Nu⁻) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | KCN | Toluene (B28343) | 100 | 6 | >95 |
| Benzyl Chloride | NaN₃ | Dichloromethane | 40 | 4 | >98 |
| 4-Nitrobenzyl Bromide | KI | Chloroform | 60 | 2 | >99 |
Silver-Catalyzed Hydroacyloxylation for Enol Ester Synthesis
Application: this compound can be used in the silver-catalyzed hydroacyloxylation of internal alkynes to produce enol esters.[6] In this reaction, the acetate from TMAA likely adds to the alkyne, activated by a silver catalyst.
Experimental Workflow for Enol Ester Synthesis:
Caption: Workflow for the synthesis of enol esters.
Experimental Protocol (General):
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the silver catalyst (e.g., Ag₂O, 5 mol%), this compound (1.2 eq), and the carboxylic acid (1.2 eq).
-
Addition of Reactants: Add the solvent (e.g., toluene or dioxane) followed by the internal alkyne (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical):
| Alkyne | Carboxylic Acid | Silver Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Octyne | Acetic Acid | Ag₂O | Toluene | 100 | 12 | 85 |
| Diphenylacetylene | Benzoic Acid | AgOTf | Dioxane | 110 | 10 | 92 |
| 1-Phenyl-1-propyne | Propionic Acid | Ag₂CO₃ | Xylene | 120 | 16 | 78 |
Role in Palladium-Catalyzed C-H Activation
Application: While not directly using this compound, studies have shown that acetate is a crucial ligand in palladium-catalyzed C-H activation reactions.[7] The acetate can act as a proton shuttle or an internal base to facilitate the C-H cleavage step. This compound could potentially serve as the acetate source in such reactions.
Signaling Pathway for Acetate-Assisted C-H Activation:
Caption: Proposed role of acetate in a Pd-catalyzed C-H activation cycle.
Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (if required), and this compound (2.0-3.0 eq) to a reaction vessel.
-
Addition of Substrates: Add the arene substrate (1.0 eq) and the coupling partner.
-
Solvent and Reaction Conditions: Add a high-boiling aprotic solvent (e.g., DMF, DMAc, or dioxane) and heat the reaction mixture to a high temperature (typically >100 °C).
-
Monitoring and Work-up: Follow the general procedures for monitoring, work-up, and purification as described in the previous protocols.
Quantitative Data (Hypothetical):
| Arene | Coupling Partner | Palladium Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Benzene | Iodobenzene | Pd(OAc)₂ | PPh₃ | 120 | 24 | 65 |
| Toluene | 4-Bromoanisole | PdCl₂ | PCy₃ | 140 | 18 | 72 |
| Naphthalene | 1-Iodonaphthalene | Pd(TFA)₂ | None | 150 | 36 | 58 |
Safety and Handling
This compound is hygroscopic and should be stored in a cool, dry place.[2][8] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Disclaimer: The experimental protocols and quantitative data provided herein are for illustrative purposes and are based on general chemical principles. Researchers should consult peer-reviewed literature for specific and validated experimental procedures. All reactions should be carried out by trained professionals in a controlled laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 7. A detailed study of acetate-assisted C-H activation at palladium(IV) centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
Application Notes & Protocols: Tetramethylammonium Acetate Hydrate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) as a reagent in biochemical assays, with a particular focus on its application in nucleic acid hybridization. While specific, validated protocols for tetramethylammonium acetate hydrate are not widely documented in peer-reviewed literature, its close analog, tetramethylammonium chloride (TMAC), is well-established in this context. The tetramethylammonium (TMA+) cation is the active component that modulates the stability of DNA duplexes. Therefore, the protocols and principles outlined below for TMAC can be adapted for TMAA hydrate, with the understanding that optimization may be required.
Application: Modulation of DNA Hybridization Specificity
Principle:
Tetramethylammonium (TMA) salts are utilized in nucleic acid hybridization assays to increase the stringency and specificity of probe binding. The TMA+ cation binds to the DNA backbone and effectively minimizes the melting temperature (Tm) difference between A-T and G-C base pairs. This "isostabilization" allows for hybridization conditions to be based primarily on the length of the probe, rather than its base composition. This is particularly advantageous when using pools of oligonucleotide probes of the same length but with varying G-C content. By creating a condition where all probes have a similar Tm, the number of false-positive signals resulting from non-specific hybridization of G-C rich probes is significantly reduced.
While tetramethylammonium chloride (TMAC) is more commonly cited, tetramethylammonium acetate (TMAA) can be used as an alternative. The acetate anion may offer different solubility and buffering properties compared to the chloride anion, which could be advantageous in specific assay systems. However, it is crucial to empirically determine the optimal concentration of TMAA for any given application.
Key Advantages:
-
Increased Specificity: Reduces non-specific binding of probes, leading to more reliable hybridization signals.
-
Uniform Hybridization: Allows for the use of multiple probes of the same length under a single set of hybridization conditions.
-
Reduced Background: Minimizes false-positive signals, improving the signal-to-noise ratio.
Experimental Protocol: DNA Hybridization with Tetramethylammonium Acetate (Adapted from TMAC Protocol)
This protocol provides a general framework for performing a filter-based DNA hybridization assay using a tetramethylammonium-containing buffer. This method is suitable for screening DNA libraries with oligonucleotide probes.
Materials:
-
Tetramethylammonium acetate (TMAA) hydrate
-
Tris-HCl
-
EDTA
-
Sodium Dodecyl Sulfate (SDS)
-
Denhardt's solution (50x stock)
-
Radiolabeled or fluorescently labeled oligonucleotide probes
-
Nitrocellulose or nylon hybridization membranes with target DNA
-
Hybridization bottles or bags
-
Shaking incubator or water bath
Reagent Preparation:
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Prehybridization Solution | Blocks non-specific binding sites on the membrane. | ||
| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent. |
| EDTA, pH 8.0 | 0.5 M | 1 mM | Chelates divalent cations. |
| NaCl | 5 M | 0.9 M | Salt for initial ionic strength. |
| SDS | 10% (w/v) | 0.5% (w/v) | Detergent to reduce background. |
| Denhardt's solution | 50x | 5x | Blocking agent. |
| Hybridization Solution | Facilitates probe binding to the target DNA. | ||
| Tetramethylammonium acetate (TMAA) | 5 M | 3 M | Isostabilizing agent. |
| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent. |
| EDTA, pH 8.0 | 0.5 M | 1 mM | Chelates divalent cations. |
| SDS | 10% (w/v) | 0.1% (w/v) | Detergent. |
| Denhardt's solution | 50x | 5x | Blocking agent. |
| Labeled Probe | Varies | 1-5 ng/mL | Detects the target DNA sequence. |
| Wash Solution | Removes unbound and non-specifically bound probe. | ||
| Tetramethylammonium acetate (TMAA) | 5 M | 3 M | Maintains stringent washing conditions. |
| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent. |
| SDS | 10% (w/v) | 0.1% (w/v) | Detergent. |
Procedure:
-
Prehybridization:
-
Place the DNA-containing membrane into a hybridization bottle or bag.
-
Add a sufficient volume of Prehybridization Solution to cover the membrane.
-
Incubate at the calculated hybridization temperature for 1-2 hours with gentle agitation. The hybridization temperature should be 5-10°C below the calculated Tm for the oligonucleotide probes in the TMAA buffer.
-
-
Hybridization:
-
Denature the labeled oligonucleotide probe by heating at 95-100°C for 5 minutes, then immediately place on ice.
-
Remove the Prehybridization Solution and add the Hybridization Solution containing the denatured probe.
-
Incubate overnight at the hybridization temperature with gentle agitation.
-
-
Washing:
-
Remove the Hybridization Solution.
-
Perform a brief rinse with Wash Solution at room temperature.
-
Perform two to three stringent washes with pre-warmed Wash Solution for 15-20 minutes each at the hybridization temperature. The stringency can be adjusted by altering the temperature.
-
-
Detection:
-
Remove the membrane from the Wash Solution and blot excess liquid.
-
Proceed with the appropriate detection method based on the probe label (e.g., autoradiography for radiolabeled probes, fluorescence imaging for fluorescently labeled probes).
-
Visualization of Experimental Workflow
Caption: Workflow for DNA Hybridization using a Tetramethylammonium Salt Buffer.
Application: Protein Precipitation
Principle:
Ammonium (B1175870) acetate is a commonly used reagent for precipitating proteins from solution, a process often referred to as "salting out." While less common, tetramethylammonium acetate could potentially be used in a similar manner. The high concentration of salt reduces the solvation of protein molecules, leading to increased protein-protein interactions and subsequent aggregation and precipitation. This method is generally milder than precipitation with acids like trichloroacetic acid (TCA) and may be more likely to preserve the biological activity of the protein.
Protocol Considerations for Protein Precipitation with TMAA:
-
Sample Preparation: The protein sample should be in an aqueous buffer.
-
Addition of TMAA: A concentrated solution of TMAA would be added to the protein solution to a final concentration that is empirically determined to be optimal for precipitating the protein of interest. This is typically done on ice to minimize protein denaturation.
-
Incubation: The mixture is incubated on ice to allow for the formation of the protein precipitate.
-
Centrifugation: The precipitate is pelleted by centrifugation.
-
Washing: The pellet is washed with a solution containing a lower concentration of TMAA or with a different buffer to remove residual supernatant.
-
Resuspension: The purified protein pellet is resuspended in a suitable buffer for downstream applications.
Note: The optimal concentration of TMAA, incubation time, and centrifugation parameters would need to be determined experimentally for each specific protein.
Signaling Pathway Diagram (Hypothetical)
In the context of drug development, TMAA might be used in assays that investigate signaling pathways. For instance, if a drug is designed to inhibit a specific kinase in a signaling cascade, TMAA could be used in the buffer system for an in vitro kinase assay to ensure specific substrate binding.
Caption: Hypothetical Signaling Pathway Investigated Using a TMAA-Containing Assay Buffer.
Disclaimer: The protocols provided are intended as a guideline. It is essential for researchers to optimize the conditions for their specific applications. The information regarding the use of this compound is based on the known properties of the tetramethylammonium cation and may require empirical validation.
Troubleshooting & Optimization
improving the solubility of tetramethylammonium acetate hydrate in non-polar solvents
Welcome to the technical support center for tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). This guide provides troubleshooting advice and answers to frequently asked questions regarding its use, with a focus on improving its solubility in non-polar solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is tetramethylammonium acetate hydrate poorly soluble in my non-polar solvent (e.g., hexane, toluene)?
This compound is a salt, which makes it an ionic compound.[1] Due to its ionic nature and the presence of water of hydration, it is highly polar. Polar compounds readily dissolve in polar solvents like water, methanol, or ethanol, but exhibit very limited solubility in non-polar solvents.[1] The principle of "like dissolves like" governs this behavior; the strong ionic bonds of the salt are not easily overcome by the weak intermolecular forces offered by non-polar solvents.
Q2: Can I increase the solubility by heating the mixture?
Gently heating the mixture can modestly increase solubility. However, this is often insufficient for practical applications in purely non-polar solvents.[2] Exercise caution, as prolonged or excessive heating can potentially lead to the degradation of the compound or evaporation of a volatile solvent.
Q3: Are there alternatives to this compound with better organic solvent solubility?
Yes, other quaternary ammonium (B1175870) salts with longer alkyl chains, such as tetrabutylammonium (B224687) acetate, are significantly more soluble in organic solvents.[1][3] The longer carbon chains increase the lipophilicity (non-polar character) of the cation, allowing the salt to dissolve more readily in non-polar environments.
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help?
Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants in immiscible phases (like a solid salt and a non-polar liquid).[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt with high lipophilicity, transports a reactant (in this case, the acetate anion) from the solid phase into the non-polar organic phase where it can react with the substrate.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The compound will not dissolve in the non-polar solvent for my reaction.
If your goal is to have the acetate anion react with a substrate dissolved in a non-polar solvent, direct dissolution is not the recommended approach.
Solution: Use a Phase-Transfer Catalyst (PTC).
The tetramethylammonium cation itself is not lipophilic enough to be an effective phase-transfer catalyst.[3] You will need to add a catalytic amount of a more suitable PTC.
Mechanism of Action with PTC:
// Edges between phases edge [color="#202124", arrowhead=normal, style=dashed, constraint=false]; Catalyst_Return -> IonPair [label=" PTC (Q⁺) picks up new OAc⁻ "]; } caption { label = "Mechanism of Phase-Transfer Catalysis."; fontname = "Arial"; fontsize = 12; }
Issue 2: The reaction is slow even with a Phase-Transfer Catalyst.
Potential Causes & Solutions:
-
Insufficient Agitation: The reaction occurs at the interface between the solid and liquid phases. Increase the stirring speed to maximize the interfacial surface area.[5]
-
Inappropriate PTC: The lipophilicity of the PTC is critical. For very non-polar solvents, a catalyst with longer alkyl chains (e.g., tetrahexylammonium) may be required.
-
Low Temperature: While heat should be used judiciously, a moderate increase in temperature can often increase reaction rates.
Data & Experimental Protocols
Solubility Data Summary
The following table summarizes the expected solubility of this compound in common solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol | High | Strong ion-dipole interactions and hydrogen bonding.[1][7] |
| Polar Aprotic | DMSO, DMF | Moderate to High | Capable of solvating cations effectively.[8] |
| Non-Polar | Hexane, Toluene | Very Low/Insoluble | Weak solvent-solute interactions cannot overcome the salt's lattice energy.[1] |
| Chlorinated | Dichloromethane | Low | Can act as a co-solvent but is generally insufficient on its own. |
Comparison of Common Phase-Transfer Catalysts
| Catalyst Name | Abbreviation | Relative Lipophilicity | Typical Use Case |
| Tetramethylammonium Bromide | TMAB | Low | Generally a poor PTC for non-polar systems due to high water solubility.[3] |
| Tetrabutylammonium Bromide | TBAB | High | Workhorse PTC; effective in a wide range of organic solvents. [4] |
| Tetrabutylammonium Iodide | TBAI | High | Similar to TBAB, sometimes used when iodide is a better leaving group. |
| Aliquat® 336 | - | Very High | A mixture of trialkylammonium chlorides; useful in very non-polar media. |
Experimental Protocol: General Procedure for a Reaction Using a Phase-Transfer Catalyst
This protocol provides a general method for reacting an organic-soluble substrate with this compound in a non-polar solvent.
Materials:
-
This compound
-
Organic substrate (e.g., an alkyl halide)
-
Non-polar solvent (e.g., Toluene)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction flask with magnetic stirrer and condenser
Procedure:
-
Setup: To the reaction flask, add the this compound (1.2 equivalents), the phase-transfer catalyst (0.05 - 0.1 equivalents), and the non-polar solvent.
-
Addition: Add the organic substrate (1.0 equivalent) to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC). The reaction may take several hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the remaining salts and byproducts.
-
Transfer the mixture to a separatory funnel. The organic layer contains the desired product.
-
Separate the layers and wash the organic layer with brine.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the product.[2]
References
- 1. eqipped.com [eqipped.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. nbinno.com [nbinno.com]
- 7. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 8. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Tetramethylammonium Acetate (TMAA) Hydrate for PCR Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) as a PCR enhancer. The following sections offer troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues when incorporating TMAA hydrate into your PCR reactions.
Issue 1: No or Low PCR Product Yield
-
Question: I am not seeing any, or a very faint, band on my gel after performing PCR with TMAA hydrate. What could be the problem?
Answer: The absence or low yield of PCR products can be attributed to several factors when using a PCR enhancer like TMAA hydrate. The concentration of TMAA hydrate is critical; while it can enhance specificity, suboptimal concentrations can inhibit the reaction.
Troubleshooting Steps:
-
Optimize TMAA Hydrate Concentration: The optimal concentration of tetramethylammonium compounds in PCR is typically between 15-100 mM.[][2][3][4] It is crucial to perform a concentration gradient experiment to determine the ideal concentration for your specific primer-template system. We recommend starting with a range of 20 mM, 40 mM, 60 mM, and 80 mM.
-
Adjust Annealing Temperature: Tetramethylammonium salts are known to increase the melting temperature (Tm) of DNA.[][2][3][4] This may require you to increase your annealing temperature. If you are using your previously optimized annealing temperature without TMAA hydrate, it may now be too low, leading to non-specific binding and diverting resources from the desired amplification. Conversely, if the annealing temperature is too high with the added TMAA hydrate, it can prevent primer annealing altogether. We recommend performing a temperature gradient PCR with your chosen optimal TMAA hydrate concentration.
-
Check Reagent Integrity: Ensure that your TMAA hydrate solution is properly prepared and stored. Repeated freeze-thaw cycles of any PCR reagent can lead to degradation.
-
Enzyme Concentration: High concentrations of PCR additives can sometimes inhibit the DNA polymerase. You may need to increase the concentration of your DNA polymerase to counteract this effect.
-
Issue 2: Non-Specific PCR Products
-
Question: I am seeing multiple bands on my gel, indicating non-specific amplification, even after adding TMAA hydrate. What should I do?
Answer: TMAA hydrate is primarily used to increase the specificity of PCR by reducing non-specific primer binding. If you are still observing non-specific products, further optimization is required.
Troubleshooting Steps:
-
Increase TMAA Hydrate Concentration: A higher concentration of TMAA hydrate can further enhance the stringency of primer annealing. Try increasing the concentration in your PCR reaction, for example, up to 100 mM.
-
Increase Annealing Temperature: A higher annealing temperature, in combination with TMAA hydrate, will significantly increase the specificity of primer binding. Try a gradient PCR with annealing temperatures a few degrees above your primer's calculated Tm.
-
Primer Design: Re-evaluate your primer design. Ensure that your primers have minimal self-complementarity and a low tendency to form primer-dimers.
-
Reduce Primer Concentration: High primer concentrations can contribute to the formation of non-specific products and primer-dimers. Try reducing the primer concentration in your reaction.
-
Issue 3: Primer-Dimers
-
Question: I am observing a strong band at the bottom of my gel, which I suspect is a primer-dimer. How can TMAA hydrate help with this?
Answer: Primer-dimers are a common artifact in PCR. By increasing the specificity of primer-template hybridization, TMAA hydrate can help reduce the formation of primer-dimers.
Troubleshooting Steps:
-
Optimize TMAA Hydrate Concentration: A well-optimized concentration of TMAA hydrate will favor the binding of primers to the template DNA over binding to each other.
-
Increase Annealing Temperature: This is one of the most effective ways to reduce primer-dimer formation. The addition of TMAA hydrate should allow you to use a higher annealing temperature without sacrificing product yield.
-
Hot-Start PCR: If not already in use, switching to a hot-start DNA polymerase can significantly reduce the formation of primer-dimers by preventing polymerase activity during the reaction setup at lower temperatures.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for tetramethylammonium acetate (TMAA) hydrate in PCR?
The tetramethylammonium (TMA) cation is the active component. It is thought to bind to the minor groove of the DNA and stabilize A-T base pairs, effectively increasing the melting temperature (Tm) of the DNA.[][5] This increased stability allows for the use of higher annealing temperatures, which in turn increases the stringency of primer binding, leading to enhanced specificity and reduction of non-specific products.
2. What is the recommended starting concentration for TMAA hydrate?
While there is limited specific data for tetramethylammonium acetate (TMAA) hydrate, the closely related tetramethylammonium chloride (TMAC) is typically used at a final concentration of 15-100 mM.[][2][3][4] We recommend starting your optimization with a gradient of 20 mM, 40 mM, 60 mM, and 80 mM TMAA hydrate.
3. How does TMAA hydrate affect the annealing temperature?
TMAA hydrate increases the Tm of the DNA. Therefore, you will likely need to increase the annealing temperature of your PCR protocol. The exact increase will need to be determined empirically, but a good starting point is to try a gradient of temperatures from your original annealing temperature up to 5-10°C higher.
4. When should I consider using TMAA hydrate as a PCR additive?
TMAA hydrate can be particularly beneficial in the following situations:
-
Amplification of GC-rich templates: By stabilizing A-T pairs, it can help to equalize the melting behavior of different DNA regions.
-
Reducing non-specific amplification: When you observe multiple off-target bands.
-
Minimizing primer-dimer formation: By promoting more specific primer-template annealing.
-
Multiplex PCR: To improve the specificity and balance of amplification of multiple targets.
5. Is there a difference between using TMAA hydrate and TMAC (tetramethylammonium chloride)?
The primary enhancing effect comes from the tetramethylammonium cation, which is present in both salts. However, the anion (acetate vs. chloride) can have minor effects on the reaction, potentially by influencing the pH of the PCR buffer. The optimal concentration and reaction conditions may differ slightly between the two, so it is important to optimize for TMAA hydrate specifically.
6. Can TMAA hydrate be used in combination with other PCR additives?
Yes, it is possible to use TMAA hydrate with other additives like DMSO or betaine. However, the interactions between these additives can be complex. If you choose to combine additives, it is crucial to perform a thorough optimization of the concentrations of all additives.
Quantitative Data Summary
As specific quantitative data for TMAA hydrate's effect on PCR is not widely available in the literature, we provide the following table as a template for you to record your own experimental results during optimization. This will allow you to systematically determine the optimal conditions for your specific application.
| TMAA Hydrate Concentration (mM) | Annealing Temperature (°C) | PCR Product Yield (e.g., band intensity, ng/µL) | Specificity (e.g., number of bands) | Observations |
| 0 (Control) | 55 | |||
| 20 | 55 | |||
| 40 | 55 | |||
| 60 | 55 | |||
| 80 | 55 | |||
| 0 (Control) | 60 | |||
| 20 | 60 | |||
| 40 | 60 | |||
| 60 | 60 | |||
| 80 | 60 | |||
| ... | ... |
Experimental Protocols
Protocol for Optimizing TMAA Hydrate Concentration in PCR
This protocol outlines a systematic approach to determine the optimal concentration of TMAA hydrate for your specific PCR assay.
1. Materials:
- TMAA hydrate stock solution (e.g., 1 M, sterile, nuclease-free water)
- All necessary PCR reagents (DNA template, primers, dNTPs, DNA polymerase, PCR buffer)
- Nuclease-free water
- Thermocycler
- Agarose gel electrophoresis equipment
2. Experimental Setup:
3. Further Optimization (if necessary):
Visualizations
Caption: Workflow for optimizing TMAA hydrate concentration in PCR.
Caption: Troubleshooting decision tree for PCR with TMAA hydrate.
References
Technical Support Center: Troubleshooting PCR Artifacts with Tetramethylammonium Acetate Hydrate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) as a PCR additive. Our goal is to help you optimize your PCR experiments for enhanced specificity and yield.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium acetate (TMAA) hydrate and how does it work in PCR?
Tetramethylammonium acetate (TMAA) hydrate is a quaternary ammonium (B1175870) salt that can be used as a PCR additive to improve the specificity and yield of amplification, particularly for templates with high AT content. The tetramethylammonium (TMA) cation is the active component. It binds to the minor groove of the DNA double helix and stabilizes AT base pairs, effectively increasing their melting temperature (Tm) to be closer to that of GC base pairs.[][2][3][4][5] This equalization of melting temperatures across the DNA template helps to reduce non-specific primer annealing to AT-rich regions, especially at lower annealing temperatures.
Q2: When should I consider using TMAA hydrate in my PCR?
You should consider using TMAA hydrate under the following circumstances:
-
Non-specific amplification: When your PCR results show multiple, unwanted bands.
-
Primer-dimers: If you observe the formation of primer-dimers, which compete with the amplification of your target sequence.
-
AT-rich templates: When amplifying DNA sequences with a high percentage of adenine (B156593) and thymine (B56734) bases, as these templates are more prone to non-specific priming.[2]
-
Use of degenerate primers: TMAA can enhance the specificity when using primer pools with varying sequences.[3][6]
Q3: What is a good starting concentration for TMAA hydrate?
While the optimal concentration of TMAA hydrate should be determined empirically for each specific PCR assay, a good starting point can be extrapolated from studies using the related compound, tetramethylammonium chloride (TMAC). A titration in the range of 15-100 mM is recommended.[][3][5]
Troubleshooting Guides
Issue 1: Presence of Non-Specific Bands
Non-specific bands on your agarose (B213101) gel indicate that the primers are annealing to unintended sites on the template DNA. TMAA hydrate can help to mitigate this issue.
Troubleshooting Steps:
-
Optimize TMAA Concentration:
-
Adjust Annealing Temperature (Ta):
-
TMAA increases the Tm of your primers. Therefore, you may need to increase the annealing temperature.
-
Perform a temperature gradient PCR (e.g., 55°C to 65°C) in the presence of the optimal TMAA concentration to determine the new optimal Ta.
-
-
Primer Concentration:
-
High primer concentrations can lead to non-specific amplification. Try reducing the primer concentration in your reaction.[7]
-
Experimental Protocol: Optimizing TMAA and Annealing Temperature
-
Prepare a master mix containing all PCR components except for the TMAA hydrate and primers.
-
Aliquot the master mix into separate tubes.
-
Add TMAA hydrate to each tube to achieve the desired final concentrations for your gradient.
-
Add the template DNA and primers.
-
Run the PCR reactions on a thermal cycler with a temperature gradient function for the annealing step.
-
Analyze the results by agarose gel electrophoresis to identify the conditions that yield a single, specific product.
Issue 2: Formation of Primer-Dimers
Primer-dimers are small, non-specific products that result from the annealing of primers to each other. They can compete with the amplification of the target DNA, leading to lower yields.
Troubleshooting Steps:
-
Incorporate TMAA Hydrate:
-
Optimize Primer Concentration:
-
Reducing the concentration of your forward and reverse primers can significantly decrease the formation of primer-dimers.[7]
-
-
Hot-Start PCR:
-
Use a hot-start Taq polymerase. This prevents polymerase activity at lower temperatures where primers are more likely to form dimers before the initial denaturation step.
-
Issue 3: No Amplification or Low Yield
The absence of a PCR product or a very faint band can be due to several factors, some of which can be influenced by the addition of TMAA hydrate.
Troubleshooting Steps:
-
Re-optimize TMAA Concentration:
-
While TMAA can enhance specificity, excessively high concentrations can inhibit the PCR reaction. If you observe no product after adding TMAA, try reducing its concentration.
-
-
Adjust Annealing Temperature:
-
If the annealing temperature is too high, even in the presence of TMAA, the primers may not bind efficiently to the template. Try lowering the annealing temperature in 2°C increments.[8]
-
-
Check Magnesium Chloride (MgCl2) Concentration:
-
TMAA may affect the availability of free Mg2+ ions, which are essential for polymerase activity. You may need to optimize the MgCl2 concentration (typically between 1.5 and 2.5 mM) in the presence of TMAA.
-
Quantitative Data Summary
The following table provides a summary of recommended concentration ranges for key PCR components when using a TMA-based additive. These are starting points, and empirical optimization is crucial for each new assay.
| PCR Component | Standard Concentration Range | Recommended Starting Range with TMAA | Notes |
| Tetramethylammonium Acetate (TMAA) Hydrate | N/A | 15 - 100 mM | Titration is essential to find the optimal concentration.[][3][5] |
| Primers (Forward & Reverse) | 0.1 - 1.0 µM | 0.1 - 0.5 µM | Higher concentrations can increase primer-dimer formation.[7] |
| Magnesium Chloride (MgCl2) | 1.5 - 2.5 mM | 1.5 - 3.0 mM | May require optimization as TMAA can interact with reaction components. |
| dNTPs | 200 µM each | 200 µM each | Generally remains constant. |
Visualizing Experimental Workflows
A logical approach to troubleshooting is essential for efficiently resolving PCR issues.
Caption: A workflow for troubleshooting PCR artifacts using TMAA hydrate.
This diagram illustrates the logical steps for optimizing a PCR reaction when encountering common artifacts, starting with the introduction and titration of TMAA hydrate.
References
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. gatescientific.com [gatescientific.com]
- 5. genelink.com [genelink.com]
- 6. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 7. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Troubleshooting your PCR [takarabio.com]
Technical Support Center: Tetramethylammonium Acetate Hydrate Solutions
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate. While TMAA is a relatively stable salt, its degradation can be initiated by specific environmental factors, leading to unreliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium acetate (TMAA) and how stable is it in an aqueous solution?
Tetramethylammonium acetate is a quaternary ammonium (B1175870) salt consisting of a tetramethylammonium (TMA) cation, [(CH₃)₄N]⁺, and an acetate anion, [CH₃COO]⁻. The "hydrate" form indicates that water molecules are incorporated into its solid crystal structure. When dissolved in water, these water molecules become part of the solvent, and the stability is determined by the properties of the individual ions in the solution.
In neutral aqueous solutions (pH ≈ 7) and at ambient temperatures, TMAA is generally stable. The TMA cation is hydrophilic, and both ions remain fully dissociated and solvated by water molecules.[1][2]
Q2: What primary factors can cause the degradation of TMAA in my solution?
Several factors can compromise the stability of TMAA in aqueous solutions:
-
High pH (Alkaline Conditions): The tetramethylammonium cation is susceptible to degradation under strongly basic conditions, particularly at elevated temperatures. The primary degradation mechanisms are nucleophilic substitution (SN2) by hydroxide (B78521) ions and ylide formation.[3][4] These pathways lead to the formation of trimethylamine (B31210) and methanol.[4]
-
Elevated Temperatures: High temperatures accelerate the rate of chemical degradation, especially in strongly alkaline or acidic solutions.[3][4]
-
Strong Oxidizing Conditions: Advanced oxidation processes, such as those using UV-activated persulfate or ozone, have been shown to degrade the TMA cation into intermediates like trimethylamine, dimethylamine, and methylamine.[5][6][7]
Q3: What are the common signs of TMAA degradation?
Be aware of the following indicators of solution degradation:
-
Characteristic Odor: The formation of trimethylamine, a primary degradation product, imparts a distinct "fishy" smell to the solution.[4]
-
pH Shift: A significant, unintended change in the solution's pH over time can indicate a chemical change or degradation.
-
Appearance of Unknown Peaks: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) may reveal unexpected peaks corresponding to degradation products.[8][9]
Q4: How can I prevent or minimize the degradation of my TMAA solutions?
To ensure the stability and integrity of your TMAA solutions, follow these best practices:
-
Control pH: Unless your protocol requires basic conditions, maintain the solution pH in a neutral to slightly acidic range (pH 4-7). Acetate buffers are effective in the pH range of 3.6 to 5.6.[10][11]
-
Controlled Temperature: Store stock solutions at cool temperatures, such as in a refrigerator (2-8°C), to minimize thermal degradation.
-
Proper Storage: Use tightly sealed containers to prevent the absorption of atmospheric gases like CO₂ (which can lower the pH of unbuffered solutions) and to minimize evaporation. For long-term storage, consider purging the container with an inert gas like nitrogen or argon.
-
Use Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions to ensure accuracy and avoid artifacts from potential degradation.
Troubleshooting Guide
Problem 1: My TMAA solution has developed a strong, fishy odor.
-
Potential Cause: This odor is a strong indicator of the degradation of the tetramethylammonium cation into trimethylamine.[4] This reaction is typically caused by exposure to high pH (alkaline conditions) and/or elevated temperatures.[3][4]
-
Recommended Actions:
-
Measure the pH of the solution. A highly alkaline pH would confirm the likely cause.
-
If possible, analytically confirm the presence of trimethylamine using a technique like HPLC-MS (see Protocol 2).
-
It is highly recommended to discard the compromised solution and prepare a fresh batch.
-
Review your preparation and storage procedures to ensure the pH is controlled and the solution is not exposed to high temperatures.
-
Problem 2: I'm observing unexpected peaks in my HPLC or Ion Chromatography analysis.
-
Potential Cause: These peaks could be impurities from the original TMAA material or, more commonly, degradation products such as trimethylamine, dimethylamine, or methylamine.[5]
-
Recommended Actions:
-
Prepare a fresh standard from high-purity TMAA and run it to confirm the retention time of the intact compound.
-
Utilize a mass spectrometry (MS) detector coupled with liquid chromatography (LC-MS) to identify the molecular weights of the unknown peaks and confirm their identities.
-
Follow the preventative measures outlined in FAQ Q4 to minimize degradation in future solutions.
-
Data Summary
Table 1: Qualitative Stability of Tetramethylammonium Acetate in Aqueous Solution
| Condition | pH Range | Temperature | Stability | Primary Concern(s) |
| Optimal Storage | 5.0 - 7.0 | 2 - 8°C | High | Minimal degradation expected. |
| Working Lab | 4.0 - 8.0 | 20 - 25°C | Good | Generally stable for short-term use. |
| Acidic | < 4.0 | 20 - 25°C | Moderate | Acetate is protonated to acetic acid. Cation is stable. |
| Alkaline | > 9.0 | 20 - 25°C | Low | Risk of TMA cation degradation to trimethylamine.[3][4] |
| Thermal Stress | Any | > 40°C | Low | Degradation is accelerated, especially at non-neutral pH.[4] |
Table 2: Potential Degradation Products and Analytical Methods
| Compound | Formula | Common Detection Method(s) |
| Tetramethylammonium | (CH₃)₄N⁺ | Ion Chromatography (IC), HPLC-ELSD, LC-MS[8][9][12] |
| Acetate | CH₃COO⁻ | Ion Chromatography (IC), HPLC-UV |
| Trimethylamine | (CH₃)₃N | HPLC-MS, GC-MS[4][5] |
| Dimethylamine | (CH₃)₂NH | HPLC-MS, GC-MS[5] |
| Methylamine | CH₃NH₂ | HPLC-MS, GC-MS[5] |
| Methanol | CH₃OH | GC-FID, HPLC-RI |
Experimental Protocols
Protocol 1: Quantification of Tetramethylammonium by Ion Chromatography (IC)
This protocol provides a general method for quantifying the TMA cation to assess the concentration and stability of a TMAA solution.
-
Instrumentation:
-
Ion Chromatograph with a conductivity detector.
-
Cation-exchange analytical column (e.g., suitable for separating small ammonium cations).
-
Autosampler.
-
-
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Mobile phase (Eluent): A suitable acidic eluent, such as 20 mN Methanesulfonic acid. The exact composition should be optimized for the specific column used.
-
High-purity tetramethylammonium acetate or chloride for standards.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of 1000 µg/mL of TMA⁺. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with deionized water.
-
Sample Preparation: Dilute the aqueous TMAA solution to be tested with deionized water to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: Suppressed conductivity.
-
-
Analysis: Run the standards to generate a calibration curve. Analyze the prepared samples and quantify the TMA⁺ concentration by comparing the peak area to the calibration curve. A decrease in concentration over time in a stored solution indicates degradation.
-
Protocol 2: Identification of Degradation Products using HPLC-MS
This protocol is for identifying trimethylamine and other potential amine byproducts of TMAA degradation.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column or a HILIC column.
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degraded TMAA solution sample.
-
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the suspect TMAA solution with Mobile Phase A.
-
Chromatographic Conditions (Example Gradient):
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-200.
-
Targeted Ion Monitoring: Monitor for the exact masses of expected ions:
-
Tetramethylammonium: m/z 74.14
-
Trimethylamine (protonated): m/z 60.10
-
Dimethylamine (protonated): m/z 46.06
-
Methylamine (protonated): m/z 32.04
-
-
-
Analysis: Analyze the chromatogram and mass spectra. The presence of a peak with an m/z of 60.10 corresponding to protonated trimethylamine would confirm the degradation of the TMA cation.
-
Visualizations
References
- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative degradation of tetramethylammonium hydroxide (TMAH) by UV/persulfate and associated acute toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. Laboratory Analysis of Tetramethylammonium hydroxide (determined in tetramethylammonium) - Analytice [analytice.com]
- 10. biochemazone.com [biochemazone.com]
- 11. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. oaepublish.com [oaepublish.com]
Technical Support Center: Overcoming Challenges with Tetramethylammonium Cation in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the experimental challenges arising from the limited lipophilicity of the tetramethylammonium (B1211777) (TMA) cation in catalytic applications, particularly in phase-transfer catalysis (PTC).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments using tetramethylammonium salts as catalysts.
Problem: Low or No Reaction Yield in a Biphasic System
Your phase-transfer catalysis (PTC) reaction is showing poor conversion rates or is failing entirely.
-
Potential Cause 1: Insufficient Catalyst Transfer to the Organic Phase.
-
Explanation: The tetramethylammonium (TMA) cation is highly hydrophilic (water-soluble) and has very low lipophilicity (organic-soluble), with a log P value of approximately -3.92.[1] This prevents it from effectively transporting the reactant anion from the aqueous phase to the organic phase where the reaction is intended to occur.[2][3][4]
-
Solutions:
-
Select a More Lipophilic Catalyst: The most straightforward solution is to replace the TMA salt with a quaternary ammonium (B1175870) salt featuring longer alkyl chains. This significantly improves its partitioning into the organic phase.[3][4][5] Refer to Table 1 for a comparison of common catalysts.
-
Utilize a Co-catalyst or Additive: Introduce a crown ether (e.g., 18-crown-6 (B118740) for potassium salts) into the reaction. Crown ethers encapsulate the metal cation (like K⁺ from a reactant salt like KCN), forming a large, lipophilic complex that can be transported into the organic phase by the TMA cation.[6][7][8]
-
Modify the Solvent System: While less common, using a more polar organic solvent can slightly improve the solubility of the TMA salt in the organic phase, though this may not be sufficient for many reactions.[3]
-
-
-
Potential Cause 2: Catalyst Poisoning.
-
Explanation: Certain highly polarizable or lipophilic anions, such as iodide (I⁻) or tosylate (TsO⁻), can form a very strong ion pair with the TMA cation.[2] This "poisoned" ion pair is so stable that the TMA cation is unable to exchange the poisoning anion for the desired reactant anion, effectively halting the catalytic cycle.[2]
-
Solutions:
-
Change the Reactant's Counter-ion: If possible, use a reactant salt with a less lipophilic, "harder" anion (e.g., using sodium cyanide instead of potassium iodide if the cyanide is the desired nucleophile).
-
Increase Catalyst Loading: In some cases, a higher catalyst concentration can help mitigate the effects of poisoning, but this is often not economically or procedurally ideal.
-
-
-
Potential Cause 3: Catalyst Degradation.
-
Explanation: Under strongly basic conditions (e.g., in the presence of concentrated NaOH or KOH) and/or at elevated temperatures, the TMA cation can degrade.[2] The primary degradation pathways are SN2 attack by a nucleophile (like OH⁻) on a methyl group or Hofmann elimination, both of which produce trimethylamine, identifiable by its characteristic fishy odor.[2]
-
Solutions:
-
Reduce Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation.
-
Use a Milder Base: If the reaction allows, substitute strong hydroxides with weaker bases like carbonates (K₂CO₃).
-
Switch to a More Stable Catalyst: Quaternary phosphonium (B103445) salts (e.g., tetrabutylphosphonium (B1682233) bromide) generally exhibit greater thermal and base stability compared to their ammonium counterparts and are a good alternative for high-temperature reactions.[9][10]
-
-
Table 1: Comparative Analysis of Common Quaternary Ammonium Phase-Transfer Catalysts
| Catalyst Name | Abbreviation | Total Carbons | Relative Lipophilicity & Efficacy | Key Limitations |
| Tetramethylammonium Ion | TMA⁺ | 4 | Very Low: High water solubility severely limits its ability to transfer anions to the organic phase.[3][4][5] | Not effective for most standard PTC applications.[3] May have niche uses in high-temperature reactions due to thermal stability.[3] |
| Tetrabutylammonium Ion | TBA⁺ | 16 | High: Excellent balance of aqueous and organic solubility. A widely used and effective catalyst for a broad range of reactions.[3] | Can degrade at high temperatures or under very strong basic conditions. |
| Tetrahexylammonium (B1222370) Ion | THA⁺ | 24 | Very High: Increased lipophilicity enhances its concentration and efficacy in the organic phase, ideal for slow reactions.[3] | Higher cost and can sometimes form emulsions, complicating workup. |
| Methyltrioctylammonium Ion | MTOA⁺ | 25 | Very High: Similar to tetrahexylammonium, its high lipophilicity makes it a very effective catalyst.[3] | Higher cost and potential for emulsification. |
Frequently Asked Questions (FAQs)
Q1: Why is my tetramethylammonium salt ineffective as a phase-transfer catalyst for my reaction?
A1: The primary reason for the ineffectiveness of tetramethylammonium (TMA) salts in many phase-transfer catalysis (PTC) applications is the cation's very low lipophilicity and high hydrophilicity.[1][4] An effective PTC must be able to partition between the aqueous and organic phases to carry the reactant anion. The small methyl groups on the TMA cation are insufficient to shield its positive charge and render it soluble in non-polar organic solvents.[4][5] Therefore, it remains almost exclusively in the aqueous phase, unable to complete the catalytic cycle.[4]
Q2: What are the main strategies to overcome the limited lipophilicity of a quaternary ammonium catalyst?
A2: There are three primary strategies:
-
Increase the number and/or length of the alkyl chains attached to the nitrogen atom. Moving from tetramethyl- (4 carbons) to tetrabutyl- (16 carbons) or tetrahexylammonium (24 carbons) salts dramatically increases lipophilicity and catalytic efficiency.[3][4]
-
Use a lipophilic counter-ion in the catalyst salt itself, although this is less common as the catalyst must exchange this anion for the reactant anion.
-
Employ additives like crown ethers or cryptands. These macrocyclic polyethers can encapsulate the cation associated with the reactant anion (e.g., K⁺ in KCN), creating a large, charge-diffuse, and lipophilic complex that can more easily enter the organic phase.[7][8]
Q3: How exactly does a crown ether assist a tetramethylammonium catalyst?
A3: A crown ether does not directly modify the TMA cation. Instead, it facilitates the first step of the catalytic cycle. In a typical PTC reaction (e.g., R-Cl + KCN), the TMA cation (Q⁺) must extract the cyanide anion (CN⁻) from the aqueous phase. It does this by exchanging its own anion (e.g., Cl⁻). However, the K⁺CN⁻ ion pair is very stable in water. A crown ether, like 18-crown-6, has a cavity size perfectly suited to encapsulate the K⁺ ion. This encapsulation process shields the positive charge of the potassium ion, breaking up the tight K⁺CN⁻ ion pair and creating a large, lipophilic [K(18-crown-6)]⁺ complex. This makes the "naked" CN⁻ anion more available in the aqueous phase to pair with the TMA cation (Q⁺) and be transported into the organic phase.
Q4: My reaction is running at high temperatures under strongly basic conditions. What are the signs of TMA degradation and what should I use instead?
A4: The most common sign of TMA degradation is the distinct "fishy" smell of trimethylamine, which is a primary breakdown product.[2] You may also observe the formation of methanol (B129727) or other methylated byproducts in your reaction mixture, which can be confirmed by GC-MS analysis.[2] For reactions requiring high heat and strong bases, it is highly recommended to use a more robust catalyst. Quaternary phosphonium salts, such as hexadecyltributylphosphonium bromide, are significantly more stable under these conditions than their ammonium counterparts.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol provides a general framework for an alkylation reaction and should be optimized for specific substrates and nucleophiles.
-
Materials:
-
Organic Substrate (e.g., 1-chlorooctane)
-
Nucleophilic Salt (e.g., Sodium Cyanide, NaCN)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, 0.05 mol equivalent)
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the organic substrate and the phase-transfer catalyst in the organic solvent.
-
In a separate beaker, prepare a concentrated aqueous solution of the nucleophilic salt.
-
Add the aqueous solution to the organic phase in the reaction flask.
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 105°C) with vigorous stirring. The stirring must be fast enough to create a large interfacial area between the two phases.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by distillation or column chromatography).
-
Visualizations
Caption: The problem of limited phase transfer with the TMA⁺ cation.
Caption: Mechanism of crown ether assistance in phase-transfer catalysis.
Caption: Logical workflow for troubleshooting PTC reaction issues.
References
- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. jetir.org [jetir.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Managing Tetramethylammonium Acetate Hydrate in Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) in reaction mixtures. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium acetate (TMAA) hydrate and what are its common applications?
Tetramethylammonium acetate hydrate is a quaternary ammonium (B1175870) salt that exists as a white, crystalline, and hygroscopic solid.[1] It is highly soluble in water and polar organic solvents.[2] Its common applications in laboratory and industrial settings include:
-
Organic Synthesis: It is used as a phase-transfer catalyst, a non-nucleophilic base, and a reagent in various reactions, including aldol-type condensations.[2][3]
-
Biochemical Assays: It can be used as a reagent in life science research.[4][5]
-
Material Science: It has been investigated for its potential in developing ionic liquids and liquid crystals.[2]
Q2: What are the key properties of TMAA hydrate that I should be aware of?
Understanding the physicochemical properties of TMAA hydrate is crucial for its effective use:
| Property | Value/Description | Source(s) |
| Appearance | White crystalline solid | [1] |
| Hygroscopicity | Hygroscopic, absorbs moisture from the air | [1] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., methanol, ethanol); limited solubility in non-polar solvents. | [2] |
| Thermal Stability | Decomposes upon strong heating. | [1] |
Q3: Why does TMAA hydrate precipitate out of my reaction mixture?
Precipitation of TMAA hydrate can occur due to several factors that decrease its solubility in the reaction medium. These factors include:
-
Solvent Polarity: TMAA hydrate has limited solubility in non-polar solvents. If the polarity of your reaction mixture decreases, for example, by adding a non-polar co-solvent or as the reaction proceeds and consumes polar reactants, the TMAA hydrate may precipitate.[2]
-
Temperature: The solubility of most solids, including TMAA hydrate, is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Concentration: If the concentration of TMAA hydrate exceeds its solubility limit in the specific solvent system and at the operating temperature, it will precipitate.
-
Common Ion Effect: The presence of other salts containing tetramethylammonium or acetate ions in the reaction mixture can reduce the solubility of TMAA hydrate.
-
Reaction Byproducts: The formation of non-polar or less polar byproducts during the reaction can alter the overall solvent properties of the mixture, leading to precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic steps to diagnose and resolve issues with TMAA hydrate precipitation.
Caption: Troubleshooting workflow for TMAA hydrate precipitation.
Issue: Unexpected Precipitation of TMAA Hydrate
Step 1: Evaluate Your Solvent System
-
Question: Is the polarity of your solvent system sufficient to dissolve the desired concentration of TMAA hydrate?
-
Action: TMAA hydrate is most soluble in polar solvents. If you are using a non-polar or weakly polar solvent, consider the following modifications:
-
Add a Polar Co-solvent: Introducing a small amount of a highly polar solvent like water, methanol, or ethanol (B145695) can significantly increase the solubility of TMAA hydrate.
-
Change the Solvent: If possible, switch to a more polar solvent that is compatible with your reaction chemistry.
-
Qualitative Solubility of TMAA Hydrate in Common Solvents
| Solvent | Polarity | Expected Solubility |
| Water (H₂O) | High | Highly Soluble |
| Methanol (MeOH) | High | Highly Soluble |
| Ethanol (EtOH) | High | Soluble |
| Isopropanol (IPA) | Medium | Sparingly Soluble |
| Acetonitrile (MeCN) | Medium | Sparingly Soluble |
| Tetrahydrofuran (THF) | Low | Insoluble |
| Toluene | Low | Insoluble |
Step 2: Assess the Reaction Temperature
-
Question: Has the temperature of the reaction mixture decreased, or is the reaction being run at a low temperature?
-
Action: A decrease in temperature can cause the TMAA hydrate to crash out of the solution.
-
Increase Temperature: Gently warming the reaction mixture can redissolve the precipitate. Determine the optimal temperature that maintains solubility without compromising your reaction's integrity.
-
Pre-heat the Solvent: Before adding the TMAA hydrate, ensure your solvent is at the desired reaction temperature.
-
Step 3: Review the Concentration of TMAA Hydrate
-
Question: Is the concentration of TMAA hydrate approaching or exceeding its saturation point in your solvent system?
-
Action: High concentrations are a common cause of precipitation.
-
Reduce Concentration: If the reaction allows, use a lower concentration of TMAA hydrate.
-
Gradual Addition: Instead of adding all the TMAA hydrate at once, add it portion-wise or as a solution to maintain a concentration below the saturation point.
-
Experimental Protocol: Determining TMAA Hydrate Solubility
To prevent precipitation, it is often necessary to experimentally determine the solubility of TMAA hydrate in your specific reaction mixture.
Caption: Workflow for determining TMAA hydrate solubility.
Objective: To determine the approximate solubility of TMAA hydrate in a specific solvent system at a given temperature.
Materials:
-
This compound
-
Chosen solvent or reaction mixture
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation: Add a known volume (e.g., 100 mL) of the solvent or reaction mixture to the jacketed reaction vessel.
-
Temperature Equilibration: Bring the solvent to the desired experimental temperature and maintain it.
-
Incremental Addition: Add a small, pre-weighed amount of TMAA hydrate to the solvent while stirring.
-
Dissolution: Stir the mixture until the TMAA hydrate is completely dissolved.
-
Observation: Continue adding small, weighed portions of TMAA hydrate, allowing the mixture to stir and dissolve after each addition.
-
Saturation Point: The point at which a small amount of added TMAA hydrate no longer dissolves, even after prolonged stirring, is the saturation point.
-
Calculation: Record the total mass of TMAA hydrate that was successfully dissolved. Calculate the solubility in grams per 100 mL of solvent.
By following this protocol, you can establish the solubility limits of TMAA hydrate in your specific experimental setup and adjust your procedure to prevent unwanted precipitation.
References
Technical Support Center: Interference of Tetramethylammonium Acetate Hydrate in Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) in their mass spectrometry (MS) analyses. This resource provides troubleshooting guidance and frequently asked questions to help you identify, mitigate, and resolve issues related to TMAA contamination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, their probable causes related to TMAA, and step-by-step solutions.
Issue 1: Unexpected Peaks or High Background Noise in Mass Spectra
Symptoms:
-
Observation of a series of repeating peaks.
-
Unusually high baseline noise, especially in the low mass range.
-
Presence of peaks that do not correspond to the analyte of interest or expected adducts.
Probable Cause: The presence of tetramethylammonium (TMA) ions, TMAA clusters, or adducts of TMA with solvent molecules or other matrix components. The tetramethylammonium cation itself has a mass-to-charge ratio (m/z) of 74.1.
Troubleshooting Steps:
-
Confirm TMAA Presence:
-
Analyze a Blank: Inject a blank sample (your mobile phase without the analyte). If the interfering peaks are present, the contamination is likely from your LC-MS system (solvents, tubing, etc.).[1]
-
Characteristic Ions: Look for a prominent peak at m/z 74.1, corresponding to the tetramethylammonium cation [(CH₃)₄N]⁺.
-
Mass Spectrum Database: Compare the observed contaminant peaks with the known mass spectrum of tetramethylammonium acetate. Key fragments of the tetramethylammonium cation can be observed.
-
-
Isolate the Contamination Source:
-
Systematic Elimination: Sequentially replace components of your experimental setup (solvents, vials, pipette tips) with new, clean ones and re-run a blank to identify the source.
-
LC System Flush: If the system is contaminated, flush the entire LC system with a strong, appropriate solvent. A common procedure involves flushing with a high percentage of organic solvent like isopropanol (B130326) or methanol (B129727).
-
-
Implement Mitigation Strategies:
-
Mobile Phase Modification: If TMAA is intentionally used or a known contaminant, switch to MS-friendly mobile phase additives like 0.1% formic acid or 10-20 mM ammonium (B1175870) formate. These are less likely to cause severe ion suppression compared to quaternary ammonium salts.
-
Sample Cleanup: Employ a sample preparation method to remove the TMAA before injection. (See Experimental Protocols section for details).
-
Issue 2: Reduced Analyte Signal Intensity (Ion Suppression)
Symptoms:
-
Significantly lower signal-to-noise ratio for your analyte than expected.
-
Poor sensitivity and high limits of detection (LOD) and quantification (LOQ).
-
Inconsistent and non-reproducible analyte signal between injections.
Probable Cause: Tetramethylammonium acetate, being a quaternary ammonium salt, can be a potent cause of ion suppression in the electrospray ionization (ESI) source.[2] This occurs when TMAA competes with the analyte for ionization, reducing the number of analyte ions that reach the detector.[2][3] Ion suppression is a phenomenon that occurs in the ionization source, and therefore, a high-resolution mass spectrometer cannot compensate for this loss of signal.
Troubleshooting Steps:
-
Assess Ion Suppression:
-
Post-Column Infusion: Infuse a constant concentration of your analyte solution directly into the mass spectrometer after the LC column while injecting a blank sample containing suspected TMAA. A dip in the analyte signal at the retention time of TMAA confirms ion suppression.
-
Matrix Effect Evaluation: Prepare two sets of calibration standards: one in a clean solvent and another in the sample matrix known to contain TMAA. A significant difference in the slope of the calibration curves indicates a matrix effect, likely ion suppression.
-
-
Mitigate Ion Suppression:
-
Sample Dilution: Diluting the sample can reduce the concentration of TMAA, thereby lessening its suppressive effect. However, this may also decrease the analyte signal to an undetectable level.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate your analyte from the TMAA peak. Since TMAA is highly polar, using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective strategy for retaining and separating it from less polar analytes.
-
Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering compound. Utilize solid-phase extraction (SPE) or ion-exchange chromatography to remove TMAA from your sample. (See Experimental Protocols section).
-
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium acetate hydrate and why does it interfere with mass spectrometry?
A1: this compound (TMAA) is a quaternary ammonium salt.[4] It is highly soluble in polar solvents and can be introduced into samples as a reagent or as a contaminant.[4] In mass spectrometry, particularly with electrospray ionization (ESI), the tetramethylammonium (TMA) cation is readily ionized and can cause several problems:
-
Ion Suppression: The abundant TMA ions compete with analyte ions for ionization, leading to a decreased signal for the analyte of interest.[2]
-
Adduct Formation: The TMA cation (m/z 74.1) can form adducts with analytes, complicating the mass spectrum.
-
Cluster Formation: TMAA can form clusters with itself or with solvent molecules, leading to a series of peaks in the mass spectrum, often with regular mass differences.
Q2: What are the common m/z values for TMAA-related ions that I should look for in my spectra?
A2: When troubleshooting for TMAA interference, look for the following characteristic ions in positive ion mode:
| Ion Description | Formula | Approximate m/z |
| Tetramethylammonium Cation | [(CH₃)₄N]⁺ | 74.1 |
| TMAA Dimer Cation | [((CH₃)₄N⁺)(CH₃COO⁻)((CH₃)₄N⁺)]⁺ | 207.2 |
| Analyte + TMA Adduct | [M + (CH₃)₄N]⁺ | M + 74.1 |
Q3: Can I use a different ionization technique to avoid TMAA interference?
A3: While ESI is particularly susceptible to ion suppression from salts like TMAA, other ionization techniques might offer some advantages. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from non-volatile salts. However, the effectiveness of switching ionization sources will depend on the properties of your analyte. It is often more effective to address the source of the contamination or implement a robust sample cleanup procedure.
Q4: Are there any situations where TMAA might be intentionally used in a mass spectrometry experiment?
A4: Yes, in some specific applications, TMAA has been used to reduce non-specific adducts. For example, in the analysis of DNA G-quadruplexes, increasing concentrations of TMAA have been shown to suppress the formation of non-specific potassium adducts, leading to cleaner spectra. However, this should be done with a clear understanding of its potential to cause ion suppression for other analytes.
Q5: How can I prevent TMAA contamination in my laboratory?
A5: Preventing contamination is crucial. Here are some best practices:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and reagents.
-
Dedicated Glassware and Consumables: If TMAA is frequently used in your lab, consider having dedicated glassware and plasticware for TMAA-free work.
-
Thorough Cleaning: Implement rigorous cleaning protocols for all shared laboratory equipment.
-
Good Laboratory Practices: Wear clean gloves and change them frequently. Be mindful of potential cross-contamination from other experiments.
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing quaternary ammonium compounds like TMAA from a biological matrix (e.g., plasma) using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid functional groups)
-
Sample pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solution 1 (e.g., 0.1 M HCl)
-
Wash solution 2 (e.g., Methanol)
-
Elution solution (e.g., 5% ammonium hydroxide (B78521) in methanol)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with the sample pre-treatment solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of the sample pre-treatment solution.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of wash solution 1.
-
Wash the cartridge with 1 mL of wash solution 2.
-
-
Elution: Elute the analyte of interest with 1 mL of the elution solution into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solution for LC-MS analysis.
Protocol 2: Sample Cleanup using Ion-Exchange Chromatography
This protocol describes the removal of TMA ions from an aqueous sample using a strong acid cation exchange resin.
Materials:
-
Strong acid cation (SAC) exchange resin
-
Chromatography column
-
Regeneration solution (e.g., 1 M HCl)
-
Elution buffer (a buffer system appropriate for your analyte that does not contain high concentrations of competing cations)
Procedure:
-
Resin Preparation: Pack a chromatography column with the SAC resin.
-
Regeneration: Wash the resin extensively with the regeneration solution to ensure it is in the H⁺ form.
-
Equilibration: Equilibrate the column with deionized water until the pH of the eluate is neutral.
-
Sample Loading: Load the aqueous sample containing TMAA onto the column. The TMA⁺ ions will be retained by the resin.
-
Analyte Elution: Elute your analyte of interest using an appropriate elution buffer. The choice of buffer is critical to ensure your analyte elutes while the TMA⁺ remains bound to the resin.
-
Resin Regeneration: After use, the resin can be regenerated by washing with a strong acid to remove the bound TMA⁺ ions.
Visualizations
Troubleshooting Workflow for TMAA Interference
The following diagram illustrates a logical workflow for identifying and resolving issues related to tetramethylammonium acetate interference in mass spectrometry.
Mechanism of Ion Suppression by TMAA
This diagram illustrates the competitive ionization process in the ESI source that leads to ion suppression when TMAA is present.
References
Technical Support Center: Refining Reaction Conditions with Tetramethylammonium Acetate Hydrate
Welcome to the technical support center for the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) as a catalyst. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions.
Troubleshooting Guide
This section addresses common issues encountered when using tetramethylammonium acetate hydrate as a catalyst.
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Low reaction rates or incomplete conversion can stem from several factors when using this compound. Consider the following troubleshooting steps:
-
Inadequate Catalyst Loading: The catalytic amount may be insufficient.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to find the optimal concentration.
-
-
Poor Catalyst Solubility: Tetramethylammonium acetate is highly soluble in polar solvents like water and methanol (B129727) but has limited solubility in non-polar organic solvents.[1]
-
Solution: If your reaction is in a non-polar medium, consider adding a co-solvent to improve the solubility of the catalyst. Alternatively, select a more polar solvent if compatible with your reactants.
-
-
Presence of Water (Hydration Level): The hydrate form of the catalyst introduces water into the reaction. While this can be beneficial in some cases, it can be detrimental in others.
-
Solution: If your reaction is sensitive to water, consider using an anhydrous form of the catalyst or drying the hydrated form under vacuum.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate method. Be mindful of potential side reactions at higher temperatures.
-
Q2: I am observing unexpected side products. What might be the cause?
A2: The formation of side products can be attributed to the basicity of the acetate anion or the reactivity of the tetramethylammonium cation itself.
-
Base-Catalyzed Side Reactions: The acetate ion is a mild base and can promote undesired reactions.
-
Solution: Lowering the reaction temperature may improve selectivity. If the desired reaction is significantly faster than the side reactions, reducing the overall reaction time can also minimize byproduct formation.
-
-
Catalyst Degradation: Under strongly basic conditions and/or at elevated temperatures, the tetramethylammonium (TMA) cation can degrade.[1] The primary degradation pathway is through an SN2 attack by a nucleophile (like hydroxide) on one of the methyl groups, which produces trimethylamine (B31210) and methanol.[1]
-
Solution: Avoid excessively high temperatures and highly alkaline conditions if possible. The characteristic "fishy" odor of trimethylamine is a strong indicator of catalyst degradation.[1]
-
Q3: The reaction yield is lower than expected, even with good conversion. What should I investigate?
A3: Low isolated yields despite good conversion could be due to issues during the workup or purification process, or due to catalyst poisoning.
-
Product Solubility: The product might have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform multiple extractions with the organic solvent and consider using a salting-out agent (e.g., brine) to decrease the solubility of the product in the aqueous layer.
-
-
Catalyst Poisoning: Certain anions, especially highly polarizable or lipophilic ones like iodide (I⁻) and tosylate (TsO⁻), can form a strong ion pair with the tetramethylammonium cation. This "poisons" the catalyst by preventing it from pairing with and transporting the desired reactant anion.[1]
-
Solution: If your reaction generates such anions, consider using a stoichiometric amount of a scavenger or choose a different catalyst system.
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q4: What is the primary role of this compound in a reaction?
A4: this compound can serve multiple roles:
-
Phase-Transfer Catalyst (PTC): It facilitates the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[1][2]
-
Base Catalyst: The acetate anion can act as a mild base to deprotonate acidic protons, for example, in aldol (B89426) and Michael-type reactions.[3]
-
Electrolyte: In electrochemical applications, it can be used as a supporting electrolyte.[1]
Q5: How does the 'hydrate' part of the catalyst affect my reaction?
A5: The water of hydration can influence the reaction in several ways. It can affect the solubility of reactants and the catalyst, and in some cases, it can participate in the reaction mechanism. For reactions that are sensitive to water, the presence of the hydrate can be detrimental, potentially leading to hydrolysis of starting materials or products.
Q6: Can I use tetramethylammonium acetate in palladium-catalyzed cross-coupling reactions?
A6: Yes, tetramethylammonium acetate (TMAOAc) has been shown to be effective in palladium-catalyzed reactions, such as direct arylation.[4] In some cases, it plays a dual role: acting as a base and also sequestering halide byproducts (e.g., bromide ions) as a poorly soluble tetramethylammonium salt, which can drive the catalytic cycle forward.[4]
Q7: Are there any safety concerns I should be aware of?
A7: Tetramethylammonium acetate should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can cause skin and eye irritation. As with all chemicals, consult the Safety Data Sheet (SDS) before use.
Data Presentation
The choice of catalyst can significantly impact reaction efficiency. The following table, adapted from a study on acetate-promoted aldol-type reactions, illustrates the effect of different acetate-based catalysts on reaction time and yield. While tetramethylammonium acetate was not explicitly tested in this study, ammonium (B1175870) acetate serves as a reasonable comparison.
| Catalyst (10 mol%) | Time (h) | Yield (%) |
| Ammonium acetate | 8 | 95 |
| Piperidinium acetate | 120 | 90 |
| Triethylammonium acetate | 72 | 83 |
| Sodium propanoate | 36 | 86 |
| Acetamide | 120 | 84 |
| Sodium L-prolinate | 120 | 86 |
| Adapted from a study on the condensation of cyclohexanone (B45756) and acetaldehyde.[5] |
Experimental Protocols
Protocol 1: Aldol-Type Condensation using this compound
This protocol is a general guideline for the condensation of an aldehyde with a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Ethanol, THF, or solvent-free)
-
Stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the ketone, the aldehyde, and the chosen solvent (if any).
-
Add the this compound to the mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Direct Arylation with this compound as a Promoter
This protocol is a general procedure for the direct arylation of an azole with an aryl bromide.
Materials:
-
Azole (e.g., 1-methylpyrazole) (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (1.5 mmol)
-
N,N-Dimethylacetamide (DMA) (5 mL)
-
Stir bar
-
Schlenk tube
Procedure:
-
To a Schlenk tube containing a stir bar, add palladium(II) acetate, this compound, the azole, and the aryl bromide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add N,N-dimethylacetamide via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70-110 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Mechanism of Phase-Transfer Catalysis
Dual Role of TMAOAc in Palladium-Catalyzed Direct Arylation
References
managing the hygroscopic nature of tetramethylammonium acetate hydrate in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium acetate hydrate and why is its hygroscopic nature a concern?
A1: this compound is a quaternary ammonium (B1175870) salt that readily absorbs moisture from the atmosphere. This hygroscopic property can lead to inaccurate measurements of the compound's mass and concentration, introduce water into moisture-sensitive reactions, and potentially affect reaction kinetics and product purity.
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate. For highly sensitive experiments, storage inside an inert atmosphere glovebox is recommended.
Q3: I weighed the compound on an open bench. Are my results still valid?
A3: Weighing a hygroscopic compound like this compound on an open bench can lead to significant errors due to rapid moisture absorption. The extent of the error will depend on the ambient humidity and the duration of exposure. It is highly recommended to re-weigh the compound under controlled, low-humidity conditions (e.g., in a glovebox) or to determine the precise water content of the sample used.
Q4: Can I use standard laboratory glassware for my experiments with this compound?
A4: Yes, but all glassware must be scrupulously dried before use. Oven-drying glassware at a high temperature (e.g., 120-150°C) for several hours and then cooling it in a desiccator immediately before use is a standard and effective practice.
Q5: How does the presence of water affect reactions where tetramethylammonium acetate is used as a phase-transfer catalyst?
A5: In phase-transfer catalysis, the presence of excess water can affect the hydration of the catalyst and the anion, potentially reducing the catalyst's efficiency in transferring the reactive anion from the aqueous to the organic phase. This can lead to slower reaction rates and lower yields.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Rates
| Possible Cause | Troubleshooting Steps |
| Variable Water Content in the Reagent | 1. Determine the water content of your batch of this compound using Karl Fischer titration before each set of experiments. 2. Adjust the mass of the reagent used in your calculations to account for the measured water content, ensuring you are using the correct molar equivalent of the anhydrous compound. 3. If possible, work in a glovebox with a controlled inert atmosphere to prevent moisture absorption during handling. |
| Introduction of Moisture from Solvents or Glassware | 1. Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry the solvents using appropriate methods (e.g., molecular sieves). 2. Thoroughly dry all glassware in an oven and cool it in a desiccator before use. 3. Assemble your reaction apparatus under a flow of inert gas (e.g., nitrogen or argon). |
| Inaccurate Weighing | 1. Weigh the compound in a controlled environment, such as a glovebox, to prevent moisture uptake during the process. 2. If a glovebox is unavailable, weigh the compound as quickly as possible and ensure the balance is in a low-humidity area. Consider using a weighing boat with a lid. |
Issue 2: Difficulty in Achieving Expected Product Purity
| Possible Cause | Troubleshooting Steps |
| Side Reactions Promoted by Water | 1. Review the reaction mechanism to identify any potential side reactions that could be initiated or accelerated by the presence of water. 2. Implement stringent anhydrous techniques, including the use of a glovebox and anhydrous solvents. |
| Degradation of the Reagent | 1. If the compound has been stored improperly or for an extended period, its purity may be compromised. 2. Consider purchasing a fresh batch of the reagent and storing it under the recommended conditions. |
Quantitative Data
The water content of this compound can vary. It is crucial to determine the exact water content for precise experimental work.
| Parameter | Value | Method of Determination |
| Specified Water Content | ≤14% | Karl Fischer Titration |
Note: This value is a typical specification and may vary between batches and suppliers. Always refer to the certificate of analysis for your specific batch and, for best practice, determine the water content experimentally.
Experimental Protocols
Protocol 1: General Handling of this compound in a Glovebox
Objective: To provide a standard operating procedure for the safe handling of hygroscopic this compound in an inert atmosphere glovebox to prevent moisture contamination.
Materials:
-
This compound
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Analytical balance (inside the glovebox)
-
Spatulas
-
Weighing paper or weighing boats
-
Appropriate reaction glassware (oven-dried)
-
Airtight containers for storage
Procedure:
-
Preparation:
-
Ensure the glovebox has a low-oxygen (<10 ppm) and low-moisture (<10 ppm) environment.
-
Dry all necessary glassware and equipment in an oven at 120-150°C for at least 4 hours and transfer them to the glovebox antechamber while still warm.
-
Introduce the sealed container of this compound and other necessary items into the glovebox via the antechamber, following the glovebox's standard operating procedure for purging the antechamber.
-
-
Weighing:
-
Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Place a weighing boat on the analytical balance inside the glovebox and tare it.
-
Using a clean, dry spatula, quickly transfer the desired amount of the compound to the weighing boat and record the mass.
-
Immediately and securely seal the main container of the this compound.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed compound into the oven-dried reaction vessel.
-
Seal the reaction vessel before removing it from the glovebox if the subsequent steps are to be performed outside.
-
-
Cleanup:
-
Clean any spills within the glovebox immediately using appropriate methods.
-
Properly dispose of any contaminated weighing paper or boats.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
Objective: To determine the percentage of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., a one-component reagent)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Water standard for titer determination
-
This compound sample
-
Analytical balance
-
Gas-tight syringe
Procedure:
-
Titer Determination:
-
Fill the Karl Fischer titrator with the appropriate solvent and titrant.
-
Perform a pre-titration to neutralize the water in the solvent until a stable endpoint is reached.
-
Accurately weigh a specific amount of a certified water standard and add it to the titration cell.
-
Titrate the water standard to the endpoint.
-
Repeat the titer determination at least three times and calculate the average titer of the Karl Fischer reagent (in mg H₂O/mL).
-
-
Sample Analysis:
-
After the pre-titration of the solvent, accurately weigh a sample of this compound (the amount will depend on the expected water content and the titrator's sensitivity).
-
Quickly transfer the sample to the titration cell.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
Repeat the measurement with fresh samples at least two more times.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Visualizations
Caption: A logical workflow for handling the hygroscopic reagent this compound.
Caption: The catalytic cycle in a typical phase-transfer catalysis reaction.
Validation & Comparative
A Comparative Guide to Tetramethylammonium Acetate Hydrate and Tetrabutylammonium Acetate in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of phase transfer catalysis (PTC), the choice of catalyst is paramount to achieving optimal reaction efficiency, yield, and selectivity. Among the plethora of available options, quaternary ammonium (B1175870) salts are a prominent class of catalysts. This guide provides a detailed comparison of two such catalysts: tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) and tetrabutylammonium (B224687) acetate. The information presented herein is curated to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Tetrabutylammonium acetate is generally the superior choice for phase transfer catalysis applications when compared to tetramethylammonium acetate hydrate. This is primarily attributed to the significantly higher lipophilicity of the tetrabutylammonium cation, which facilitates the efficient transfer of the acetate anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. While this compound has its applications, its efficacy in classical phase transfer catalysis is limited by its high water solubility and poor solubility in most organic solvents.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these catalysts is crucial for predicting their behavior in a biphasic system.
| Property | This compound | Tetrabutylammonium Acetate |
| Molecular Formula | C₆H₁₅NO₂·xH₂O | C₁₈H₃₉NO₂ |
| Molecular Weight | 133.19 g/mol (anhydrous)[1] | 301.51 g/mol [2] |
| Appearance | White crystalline solid[3] | White to off-white solid or viscous liquid[4] |
| Melting Point | 184 °C (decomposes)[5] | 95-98 °C[6][7][8][9] |
| Solubility in Water | High[3][5][10] | Moderate[4] |
| Solubility in Polar Organic Solvents | Soluble in methanol (B129727) and ethanol[10] | Soluble in acetonitrile, acetone, ethanol[11] |
| Solubility in Non-Polar Organic Solvents | Limited[10] | Slightly soluble in benzene[11] |
| Hygroscopicity | Hygroscopic[12] | Hygroscopic[2] |
Performance in Phase Transfer Catalysis: A Comparative Overview
The efficacy of a phase transfer catalyst is largely dictated by the lipophilicity of its cation. The long butyl chains of the tetrabutylammonium cation render it significantly more soluble in organic solvents compared to the smaller methyl groups of the tetramethylammonium cation. This enhanced lipophilicity allows the tetrabutylammonium cation to effectively shuttle the acetate anion across the phase boundary into the organic phase, where it can react with the substrate.
Conversely, the tetramethylammonium cation is highly hydrophilic and tends to remain in the aqueous phase, leading to a much lower concentration of the catalyst-anion pair in the organic phase and consequently, a significantly slower reaction rate.
While direct comparative studies with quantitative data for these specific acetate salts are not extensively documented in readily available literature, the well-established principles of phase transfer catalysis strongly support the superior performance of tetrabutylammonium acetate.
Experimental Protocol: A Model Nucleophilic Substitution Reaction
To provide a tangible comparison, a detailed experimental protocol for a model nucleophilic substitution reaction is presented below. This protocol can be adapted to compare the catalytic efficiency of this compound and tetrabutylammonium acetate.
Reaction: Synthesis of Benzyl (B1604629) Acetate from Benzyl Bromide and Potassium Acetate.
Materials:
-
Benzyl bromide
-
Potassium acetate
-
This compound
-
Tetrabutylammonium acetate
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl bromide (10 mmol), potassium acetate (15 mmol), toluene (20 mL), and deionized water (20 mL).
-
Addition of Catalyst:
-
Experiment A: Add this compound (1 mol%).
-
Experiment B: Add tetrabutylammonium acetate (1 mol%).
-
-
Reaction: Stir the biphasic mixture vigorously at 80°C.
-
Monitoring: Withdraw aliquots (approx. 0.1 mL) from the organic layer at regular intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Preparation: Quench the reaction in the aliquot with water, extract with a small amount of diethyl ether containing an internal standard, and dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the samples by GC to determine the conversion of benzyl bromide and the yield of benzyl acetate.
-
Work-up (at the end of the reaction): Cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Purify the product by column chromatography if necessary.
Predicted Experimental Outcomes
Based on the principles of phase transfer catalysis, the following outcomes are expected from the above experimental protocol:
| Catalyst | Predicted Reaction Rate | Predicted Yield (after 4 hours) |
| This compound | Very slow | < 10% |
| Tetrabutylammonium Acetate | Significantly faster | > 90% |
These predicted results highlight the critical role of cation lipophilicity in the efficiency of phase transfer catalysts.
Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis for the model reaction is depicted below. The quaternary ammonium cation (Q⁺) forms an ion pair with the acetate anion (AcO⁻) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive acetate anion displaces the bromide from the benzyl bromide to form benzyl acetate. The catalyst cation then pairs with the bromide anion and returns to the aqueous phase to repeat the cycle.
Conclusion
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate phase transfer catalyst is a critical decision that can significantly impact the success of a chemical transformation. This guide has objectively compared this compound and tetrabutylammonium acetate, highlighting the superior performance of the latter due to its enhanced lipophilicity. The provided experimental protocol offers a practical framework for evaluating these and other phase transfer catalysts in a laboratory setting. By understanding the fundamental principles of phase transfer catalysis and the properties of the catalysts, researchers can make more strategic choices to optimize their synthetic routes.
References
- 1. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium Acetate | C18H39NO2 | CID 82707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS 10534-59-5: tetrabutylammonium acetate | CymitQuimica [cymitquimica.com]
- 5. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]
- 6. 10534-59-5 CAS MSDS (Tetrabutylammonium acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 四丁基醋酸铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetrabutylammonium acetate | 10534-59-5 [chemicalbook.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. eqipped.com [eqipped.com]
- 11. guidechem.com [guidechem.com]
- 12. Tetramethylammonium acetate CAS#: 10581-12-1 [m.chemicalbook.com]
A Comparative Guide to Alternative Supporting Electrolytes for Tetramethylammonium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry, the choice of a supporting electrolyte is paramount to ensure the validity and accuracy of experimental results. Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a commonly utilized supporting electrolyte; however, a range of alternative electrolytes are available, each possessing unique properties that may be more suitable for specific applications. This guide provides a comprehensive comparison of tetramethylammonium acetate hydrate with three primary alternatives: sodium perchlorate, potassium nitrate, and tetrabutylammonium (B224687) hexafluorophosphate. The following sections detail the performance of these electrolytes across key electrochemical parameters, supported by experimental data and detailed protocols.
Performance Comparison of Supporting Electrolytes
The selection of an appropriate supporting electrolyte hinges on several key performance indicators, including solubility, ionic conductivity, and the electrochemical potential window. A summary of these properties for this compound and its alternatives is presented below.
Key Performance Metrics
| Electrolyte | Common Solvents | Solubility | Ionic Conductivity | Electrochemical Window (in Acetonitrile) |
| This compound | Water, Methanol, Ethanol | High in polar solvents[1] | Data not readily available | Data not readily available |
| Sodium Perchlorate (NaClO₄) | Water, Acetonitrile, Ethanol, Propylene Carbonate | Very high in water (209.6 g/100 mL at 25°C)[2] | High | ~5 V vs. Na/Na+[3] |
| Potassium Nitrate (KNO₃) | Water, DMSO | Moderate in water (38.2 g/100 g at 25°C) | High in aqueous solutions | Data not readily available for acetonitrile |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile, Acetone, DMF | Highly soluble in polar organic solvents | Good | Wide, stable over a broad potential range[4] |
Detailed Experimental Protocols
To facilitate the independent verification and comparison of these supporting electrolytes, detailed protocols for three fundamental electrochemical experiments are provided below.
Determination of Ionic Conductivity
Objective: To measure the ionic conductivity of an electrolyte solution.
Apparatus:
-
Conductivity meter with a conductivity cell (platinized platinum electrodes are recommended)
-
Volumetric flasks
-
Pipettes
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermostatic bath
Procedure:
-
Solution Preparation: Prepare a series of electrolyte solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M) in the desired solvent. Ensure the electrolyte is fully dissolved.
-
Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride (KCl) solution.
-
Temperature Control: Place the beaker containing the electrolyte solution in a thermostatic bath to maintain a constant temperature (e.g., 25°C), as conductivity is temperature-dependent.
-
Measurement:
-
Rinse the conductivity cell with a small amount of the electrolyte solution to be measured.
-
Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
-
Data Analysis: Plot the measured conductivity as a function of concentration. For dilute solutions of strong electrolytes, the relationship is often linear.
Determination of the Electrochemical Potential Window
Objective: To determine the range of potentials over which the electrolyte is electrochemically stable.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the desired solvent at a typical working concentration (e.g., 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deaeration: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry (CV) Measurement:
-
Set the potentiostat to perform a cyclic voltammetry experiment.
-
Define a wide potential window to start (e.g., -3 V to +3 V vs. the reference electrode). The exact range will depend on the solvent and electrode material.
-
Scan the potential from the initial potential to the upper limit, then reverse the scan to the lower limit, and finally return to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The electrochemical window is defined by the potentials at which a significant increase in current is observed. This increase indicates the oxidation or reduction of the electrolyte or solvent.
-
The anodic limit is the potential at which oxidation occurs, and the cathodic limit is the potential at which reduction occurs.
-
Determination of Solubility
Objective: To quantitatively determine the solubility of a supporting electrolyte in a specific solvent.
Apparatus:
-
Analytical balance
-
Volumetric flask
-
Scintillation vials or sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Saturated Solution Preparation:
-
Add an excess amount of the solid electrolyte to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation.
-
-
Sample Extraction:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid phase) using a pipette, ensuring no solid particles are transferred. It is advisable to use a filter to remove any suspended particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the extracted supernatant to a pre-weighed container.
-
Evaporate the solvent completely. This can be done at an elevated temperature (if the electrolyte is thermally stable) or under vacuum.
-
Once the solvent is fully evaporated, weigh the container with the dried electrolyte residue.
-
-
Calculation:
-
Calculate the mass of the dissolved electrolyte by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Workflow and Visualization
The process of selecting and validating a supporting electrolyte is a critical workflow in electrochemical research. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for selecting and characterizing a supporting electrolyte.
This guide provides a foundational comparison of alternative supporting electrolytes to this compound. The choice of the optimal electrolyte will always be contingent on the specific requirements of the electrochemical system under investigation. Researchers are encouraged to use the provided protocols to perform their own comparative studies to make the most informed decision for their experimental needs.
References
comparative analysis of quaternary ammonium salts in organic synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is a critical decision that can dictate the efficiency, yield, and overall success of a synthetic route. Quaternary ammonium (B1175870) salts (QAS) have emerged as a versatile and widely adopted class of phase-transfer catalysts (PTCs).[1] They facilitate reactions between reactants located in immiscible phases, often leading to milder reaction conditions, enhanced selectivity, and higher yields.[1] This guide provides an objective comparison of the performance of several common quaternary ammonium salts and their alternatives, supported by experimental data and detailed methodologies.
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several key factors, including the structure of the cation, the nature of the counter-anion, and the specifics of the reaction environment.[1] The lipophilicity of the cation, for instance, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.[1]
Comparative Performance of Quaternary Ammonium Salts
The following data summarizes the performance of various quaternary ammonium salts in key organic transformations, highlighting the impact of catalyst structure on reaction outcomes.
Table 1: Performance in Nucleophilic Substitution (Williamson Ether Synthesis)
A study on the Williamson ether synthesis, a fundamental C-O bond-forming reaction, compared the effectiveness of several QAS. Under the specified conditions, Tetrabutylammonium Bromide (TBAB) demonstrated superior catalytic activity.[1] The enhanced performance of TBAB is attributed to its balanced lipophilicity, which enables efficient transfer of the reacting species between the phases.[1]
| Catalyst | Yield (%) | Reaction Time (hours) |
| Tetrabutylammonium Bromide (TBAB) | 84 | 1 |
| Benzyltriethylammonium Chloride (BTEAC) | 75 | 1 |
| Cetyltrimethylammonium Bromide (CTAB) | 62 | 1 |
Reaction Conditions: Organohalide and deprotonated alcohol in a biphasic system.[1]
Table 2: Performance in Oxidation of Benzyl (B1604629) Alcohol
The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a crucial transformation in organic synthesis. A comparative study of various PTCs revealed that the highly lipophilic nature of Aliquat 336 (tricaprylmethylammonium chloride) contributes to its superior performance in this reaction.[1][2]
| Catalyst | Yield (%) |
| Tricaprylmethylammonium chloride (Aliquat 336) | >85 |
| Tetrabutylammonium Bromide (TBAB) | >85 |
| Tetrabutylammonium Hydrogen Sulphate (TBAHS) | >85 |
| Cetyltrimethylammonium Bromide (CTAB) | <85 |
Reaction Conditions: Benzyl alcohol oxidized with acidic potassium dichromate.[1] The reported order of reactivity was Tricaprylmethylammonium chloride > TBAB > TBAHS > CTAB.[1][2]
Comparison with Alternative Phase-Transfer Catalysts
While quaternary ammonium salts are widely used, other classes of compounds also function as effective phase-transfer catalysts.
Table 3: Quaternary Ammonium Salts vs. Phosphonium Salts
Phosphonium salts are a common alternative to ammonium salts in PTC. One of their significant advantages is their generally higher thermal and chemical stability, as they are not susceptible to Hofmann elimination, a degradation pathway that can occur with ammonium salts in the presence of base and heat.[3] In some cases, phosphonium-based catalysts have demonstrated superior performance.[3]
| Catalyst | Reaction | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Alkylation of sodium benzoate | 98 |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | Alkylation of sodium benzoate | 92 |
| Tetrabutylammonium Bromide (TBAB) | Alkylation of sodium benzoate | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[3]
Crown Ethers
Crown ethers are another class of phase-transfer catalysts that function by encapsulating metal cations, thereby creating a lipophilic complex that can be solubilized in organic solvents.[4][5] They are particularly effective in reactions involving solid inorganic salts.[6] However, their use can be limited by their higher cost and potential toxicity compared to quaternary ammonium salts.[7]
Ionic Liquids
Ionic liquids, which are salts with melting points below 100 °C, are emerging as promising alternatives for phase-transfer catalysis.[8] Their tunable nature allows for the design of task-specific ionic liquids that can act as both the solvent and the catalyst, offering potential environmental benefits.[8][9]
Experimental Protocols
The following is a representative protocol for a phase-transfer catalyzed nucleophilic substitution reaction.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic substrate (1 equivalent) and the organic solvent (e.g., toluene).
-
In a separate vessel, dissolve the nucleophile (e.g., sodium salt, 1.2 equivalents) in the aqueous phase (e.g., water).
-
Add the aqueous solution to the organic mixture in the reaction flask.
-
Add the quaternary ammonium salt (e.g., TBAB, 0.05-0.1 equivalents) to the biphasic mixture.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure product.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate key aspects of phase-transfer catalysis with quaternary ammonium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. mdpi.com [mdpi.com]
- 9. Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Tetramethylammonium Acetate Hydrate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a quaternary ammonium (B1175870) salt with potential applications in various laboratory procedures. This guide provides an objective comparison of its performance with other common alternatives in polymerase chain reaction (PCR), phase-transfer catalysis, and protein crystallization, supported by available experimental data and detailed protocols.
Enhancing PCR Specificity and Yield
In the realm of molecular biology, optimizing PCR is crucial for accurate DNA amplification. Additives are often employed to enhance the specificity and yield of PCR, especially when dealing with challenging templates, such as those with high GC content.
Tetramethylammonium acetate (TMAA) is a salt that can be considered for PCR optimization. While direct comparative studies on the hydrate form are limited, extensive research on the closely related tetramethylammonium chloride (TMAC) provides valuable insights into its potential performance. TMAC is known to increase the melting temperature (Tm) of DNA and improve hybridization specificity, which can reduce non-specific amplification.[][2][3][4] This makes it particularly useful in PCR applications that utilize degenerate primers.[4][5]
The acetate anion in TMAA, being a weak base, may also have a subtle influence on the buffering capacity of the PCR mixture, although this effect is likely to be minor compared to the primary buffer components.
Below is a comparative summary of common PCR additives, with the expected performance of tetramethylammonium salts based on data for TMAC.
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Tetramethylammonium Salts (e.g., TMAC, TMAA) | 15-100 mM[4][5] | Increases DNA melting temperature (Tm) and hybridization specificity.[][2][3] | Reduces non-specific priming, beneficial for degenerate primers.[4] | High concentrations can inhibit Taq polymerase. |
| Dimethyl Sulfoxide (DMSO) | 2-10%[4] | Reduces DNA secondary structures.[4] | Effective for GC-rich templates. | Can inhibit Taq polymerase activity, especially at higher concentrations.[4] |
| Betaine | 1.0-1.7 M[4] | Reduces the formation of secondary structures and eliminates the base-pair composition dependence of DNA melting.[3][4] | Improves amplification of GC-rich templates and enhances specificity. | High concentrations can be viscous and may require optimization. |
| Bovine Serum Albumin (BSA) | Up to 0.8 mg/mL[3] | Stabilizes Taq polymerase and can overcome the effects of some PCR inhibitors.[3] | Useful for impure DNA samples. | May not be effective for all types of inhibitors. |
Experimental Protocol: PCR Optimization with Additives
This protocol provides a general framework for testing the efficacy of PCR additives.
-
Prepare a Master Mix: For each reaction, prepare a master mix containing all PCR components except the template DNA and the specific additive being tested. This typically includes DNA polymerase, dNTPs, PCR buffer, and primers.
-
Aliquot Master Mix: Distribute the master mix into individual PCR tubes.
-
Add Template and Additives: Add the template DNA to each tube. Then, add the specific additive (e.g., tetramethylammonium acetate hydrate, DMSO, or Betaine) to the designated tubes at varying concentrations. Include a control reaction with no additive.
-
Perform PCR: Run the PCR using a standard thermal cycling program, with an annealing temperature appropriate for the primers.
-
Analyze Results: Analyze the PCR products by gel electrophoresis to compare the yield and specificity of the amplification with and without the additives.
PCR optimization workflow with additives.
Phase-Transfer Catalysis: The Role of Cation Size
Phase-transfer catalysts (PTCs) are essential in facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are a common class of PTCs.[6] The efficiency of a PTC is largely dependent on the lipophilicity of its cation, which determines its ability to transport the reacting anion from the aqueous to the organic phase.[6]
Tetramethylammonium salts, including the acetate hydrate, are generally considered less effective PTCs compared to their counterparts with longer alkyl chains, such as tetrabutylammonium (B224687) salts.[7] The small size of the tetramethylammonium cation results in lower lipophilicity, leading to a reduced ability to partition into the organic phase and transport the reactive anion.
The following table compares the catalytic activity of different quaternary ammonium salts in a typical nucleophilic substitution reaction.
| Catalyst | Cation Structure | Relative Lipophilicity | Catalytic Efficiency |
| Tetramethylammonium Salt | (CH₃)₄N⁺ | Low | Low |
| Tetraethylammonium Salt | (C₂H₅)₄N⁺ | Moderate | Moderate |
| Tetrabutylammonium Salt (e.g., TBAB) | (C₄H₉)₄N⁺ | High | High[8][9] |
| Benzyltriethylammonium Salt (e.g., BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺ | High | High[6] |
Experimental Protocol: Comparative Study of Phase-Transfer Catalysts
This protocol outlines a method for comparing the efficiency of different quaternary ammonium salts as PTCs in a nucleophilic substitution reaction.
-
Reaction Setup: In a round-bottom flask, combine the organic substrate dissolved in an organic solvent (e.g., toluene) and the nucleophile dissolved in an aqueous solution.
-
Add Catalyst: Add a catalytic amount (e.g., 1-10 mol%) of the quaternary ammonium salt to be tested.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots from the organic phase and analyzing them using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Comparison: Compare the reaction rates and final product yields obtained with different PTCs to determine their relative efficiencies.
General mechanism of phase-transfer catalysis.
Protein Crystallization: Exploring Additives
Protein crystallization is a critical step in determining the three-dimensional structure of proteins. The process is often empirical, and a wide range of reagents, including salts, polymers, and organic compounds, are screened to find suitable crystallization conditions.[10]
Salts are commonly used as precipitants in protein crystallization.[10] They work by reducing the solubility of the protein, thereby promoting the formation of an ordered crystal lattice. The effectiveness of a particular salt depends on both the cation and the anion.
While there is a lack of specific studies on this compound as a primary precipitant for protein crystallization, its components have been used in crystallization screens. Acetate is a common anion found in many crystallization cocktails.[11][12] Quaternary ammonium compounds have also been explored as additives in protein crystallization.[13]
Given the vast parameter space in protein crystallization, this compound could potentially be a useful component of a crystallization screen, either as a primary precipitant or as an additive. Its performance would need to be empirically determined for each target protein and compared against a wide range of other commercially available crystallization screens.
| Additive Type | Examples | General Role in Crystallization |
| Salts | Ammonium sulfate, Sodium chloride, Sodium acetate [11][12] | Reduce protein solubility through "salting out".[10] |
| Polymers | Polyethylene glycol (PEG) of various molecular weights | Induce precipitation through macromolecular crowding. |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Isopropanol | Lower the dielectric constant of the solution, promoting protein-protein interactions. |
| Ionic Liquids | Various imidazolium (B1220033) and pyridinium (B92312) salts | Can act as novel solvents and stabilizers, potentially leading to new crystal forms.[13] |
| Quaternary Ammonium Salts | Tetramethylammonium salts (potential) | May influence protein solubility and stability. |
Experimental Protocol: Protein Crystallization Screening
-
Protein Preparation: Purify the target protein to a high degree of homogeneity and concentrate it to a suitable concentration (typically 5-20 mg/mL).
-
Screening Setup: Use a high-throughput screening method, such as sitting-drop or hanging-drop vapor diffusion, to test a wide range of crystallization conditions. This involves mixing a small volume of the protein solution with an equal volume of a reservoir solution from a commercial or custom-made screen.
-
Incubation: Incubate the crystallization plates at a constant temperature.
-
Observation: Regularly inspect the drops under a microscope for the formation of crystals.
-
Optimization: If initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain larger, well-diffracting crystals.
Protein crystallization experimental workflow.
References
- 2. gatescientific.com [gatescientific.com]
- 3. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. genelink.com [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. nbinno.com [nbinno.com]
- 9. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 10. news-medical.net [news-medical.net]
- 11. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetramethylammonium Acetate Hydrate and Sodium Acetate as Electrolytes for Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate electrolyte is a critical decision that can significantly impact experimental outcomes and product formulation. This guide provides an objective comparison of two acetate-based electrolytes: tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) and sodium acetate. By examining their performance characteristics through available experimental data and outlining standard testing methodologies, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.
Executive Summary
Both tetramethylammonium acetate and sodium acetate serve as sources of acetate ions, but their distinct cationic properties lead to differences in their performance as electrolytes. Sodium acetate is a well-characterized, simple inorganic salt that is widely utilized in various applications, including as a buffering agent and an electrolyte in electrochemical systems.[1][2] Tetramethylammonium acetate, a quaternary ammonium (B1175870) salt, is often employed in organic synthesis and electrochemical research, valued for its potential to enhance conductivity and its stability in certain environments.[3][4] While direct, side-by-side comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Comparative Performance Data
The following tables summarize the key quantitative data available for tetramethylammonium acetate and sodium acetate as electrolytes. It is important to note that the experimental conditions under which these values were obtained may vary.
| Property | Tetramethylammonium Acetate Hydrate | Sodium Acetate | Reference(s) |
| Molecular Formula | C₆H₁₅NO₂ · xH₂O | CH₃COONa | [1][5] |
| Molecular Weight | 133.19 g/mol (anhydrous) | 82.03 g/mol (anhydrous) | [1][5] |
| Form | Solid | Solid | |
| Melting Point | 184 °C (decomposes) | 324 °C | |
| Solubility in Water | Soluble | Very soluble | [1] |
| Density (50% solution) | ~1.000 g/cm³ at 20 °C | - |
Table 1: Physical and Chemical Properties
| Property | Tetramethylammonium Acetate (or related) | Sodium Acetate (in "water-in-salt" electrolyte) | Reference(s) |
| Ionic Conductivity | Data not available in direct comparison. | 28.2 mS/cm⁻¹ (in a mixed electrolyte with 25 mol·L⁻¹ NH₄CH₃COOH and 5 mol·L⁻¹ NaCH₃COOH) | [6] |
| Electrochemical Stability Window | Quaternary ammonium cations are generally known for their wide electrochemical windows. Specific data for the acetate salt is limited but they are considered electrochemically stable.[7] | 3.9 V (in a mixed electrolyte with 25 mol·L⁻¹ NH₄CH₃COOH and 5 mol·L⁻¹ NaCH₃COOH) | [6] |
| Viscosity | Aqueous solutions of tetrabutylammonium-based ionic liquids (a related compound) show that viscosity decreases with increasing temperature.[8] | Data for aqueous solutions are available and show an increase in viscosity with concentration.[9] |
Table 2: Electrochemical Properties
Discussion of Performance Differences
The primary distinction between the two electrolytes lies in their cations: the small, inorganic sodium ion (Na⁺) and the larger, organic tetramethylammonium ion ([N(CH₃)₄]⁺). This difference is expected to influence several key performance parameters:
-
Ionic Conductivity: The mobility of ions in a solution dictates its conductivity. While the smaller sodium ion might be expected to be more mobile, the larger tetramethylammonium cation has a lower charge density, which can reduce ion-pairing and potentially enhance the overall ionic conductivity in certain non-aqueous systems. However, in aqueous solutions, the strong hydration shell around the sodium ion can also affect its mobility. The available data for a mixed sodium acetate/ammonium acetate "water-in-salt" electrolyte shows high ionic conductivity.[6]
-
Electrochemical Stability: Quaternary ammonium salts, including tetramethylammonium-based electrolytes, are known for their wide electrochemical stability windows, making them suitable for applications requiring a broad range of operating potentials.[7] This is a significant advantage in many electrochemical studies. A study on a mixed acetate electrolyte containing sodium acetate reported a wide electrochemical stability window of 3.9 V.[6]
-
Solubility and Interactions: Sodium acetate is highly soluble in water.[1] Tetramethylammonium acetate is also soluble in water and other organic solvents, offering versatility in formulation. The organic nature of the tetramethylammonium cation can lead to different interactions with solvents and other solutes, which could be advantageous in specific drug delivery systems or chemical reactions.[10]
-
Applications in Drug Development: Sodium acetate is widely used in pharmaceutical formulations as a buffering agent to maintain a stable pH, as a component in intravenous fluids for electrolyte replenishment, and in controlled drug release systems.[2][11] The potential applications of tetramethylammonium acetate in drug development are less established but may offer unique properties due to the nature of the cation. However, the biological activity and potential toxicity of the tetramethylammonium cation itself would need to be carefully considered.[10][12]
Experimental Protocols
To provide a standardized basis for comparison, the following are detailed methodologies for key experiments used to characterize electrolytes.
Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the ionic conductivity of the electrolyte solution.
Methodology:
-
Cell Assembly: A two-electrode conductivity cell is assembled using two inert electrodes (e.g., platinum or stainless steel) with a known geometry and fixed distance.[13]
-
Electrolyte Preparation: The electrolyte solution (either this compound or sodium acetate in the desired solvent and concentration) is prepared.
-
EIS Measurement: The conductivity cell is filled with the electrolyte solution and connected to a potentiostat equipped with a frequency response analyzer.[14]
-
Data Acquisition: An AC potential with a small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured to determine the impedance of the solution at each frequency.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.[15]
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.
Caption: Workflow for Ionic Conductivity Measurement.
Electrochemical Stability Window Determination via Cyclic Voltammetry (CV)
Objective: To determine the potential range over which the electrolyte remains stable without undergoing oxidation or reduction.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
Electrolyte Preparation: The electrolyte solution is prepared and purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
CV Measurement: The electrodes are immersed in the electrolyte, and the cell is connected to a potentiostat.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s). The resulting current is measured as a function of the applied potential. The potential window is expanded in successive scans until a significant increase in current is observed at the anodic and cathodic limits, indicating electrolyte decomposition.[17]
-
Data Analysis: The electrochemical stability window is defined as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.[18]
Caption: Workflow for Determining Electrochemical Stability.
Logical Relationship: Cation Properties and Electrolyte Performance
The choice between tetramethylammonium acetate and sodium acetate as an electrolyte often depends on the desired balance of properties for a specific application. The following diagram illustrates the logical relationship between the fundamental properties of the cations and the resulting performance characteristics of the electrolyte.
Caption: Cation Properties Influencing Electrolyte Performance.
Conclusion and Future Outlook
Both this compound and sodium acetate offer distinct advantages as electrolytes. Sodium acetate is a cost-effective, well-understood, and biocompatible option ideal for many aqueous-based applications, particularly in pharmaceuticals. Tetramethylammonium acetate provides the potential for wider electrochemical stability and tailored solubility in organic systems, making it a valuable candidate for specialized electrochemical research and non-aqueous formulations.
The lack of direct comparative experimental data under identical conditions highlights a gap in the current literature. Future research should focus on systematic studies that directly compare the ionic conductivity, electrochemical stability, and viscosity of these two electrolytes across a range of concentrations and in various solvents relevant to drug development and other scientific applications. Such data would be invaluable for researchers seeking to optimize their experimental and formulation strategies.
References
- 1. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Acetate Solutions with 3.9 V Electrochemical Stability Window as an El" by Dao-Yun Lan, Xiao-Feng Qu et al. [jelectrochem.xmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is Sodium Acetate used for? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. nlab.pl [nlab.pl]
- 14. researchgate.net [researchgate.net]
- 15. eng.libretexts.org [eng.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Tetramethylammonium Bromide and Acetate in Gas Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of gas hydrates, crystalline ice-like structures of water and gas, is a significant phenomenon in various fields, from energy pipelines to potential applications in gas storage and separation. The use of chemical additives to either promote or inhibit hydrate (B1144303) formation is a key area of research. Among these, quaternary ammonium (B1175870) salts have garnered considerable interest. This guide provides a comparative overview of two such salts: Tetramethylammonium (B1211777) Bromide (TMAB) and Tetramethylammonium Acetate (B1210297) (TMAA), in the context of gas hydrate formation.
Inferred Comparison from Analogous Compounds
Studies on tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium acetate (TBAA) have shown that TBAB is a more potent thermodynamic promoter of methane (B114726) hydrate formation compared to TBAA.[1] Similarly, research involving tetraethylammonium (B1195904) bromide (TEAB) and tetraethylammonium acetate (TEAAC) in deep eutectic solvents for CO2 hydrate inhibition demonstrated that the TEAB-based solvent exhibited superior inhibition performance.[2][3]
These findings suggest a general trend where the bromide anion is more effective than the acetate anion in influencing hydrate formation, whether for promotion or inhibition, in the context of quaternary ammonium salts. This is often attributed to the differing abilities of the anions to participate in or disrupt the hydrogen-bonded water networks that form the hydrate cages.[4][5] Based on these observations, it can be hypothesized that TMAB would likely be a more effective hydrate promoter or inhibitor compared to TMAA under similar conditions. However, direct experimental verification is crucial to confirm this hypothesis.
Quantitative Data from Analogous Compounds
The following tables summarize the quantitative data from comparative studies on tetrabutylammonium and tetraethylammonium salts, which can serve as a basis for inferring the potential performance of TMAB and TMAA.
Table 1: Comparison of Tetrabutylammonium Bromide (TBAB) and Acetate (TBAA) as Methane Hydrate Promoters
| Parameter | TBAB | TBAA | Gas System | Reference |
| Temperature Increment at 0.0350 mass fraction | 7.7 K | - | Methane | [1] |
| Temperature Increment at 0.0490 mass fraction | 9.4 K | - | Methane | [1] |
| Temperature Increment at 0.1500 mass fraction | 13.5 K | - | Methane | [1] |
| Temperature Increment at 0.0990 mass fraction | - | 6.2 K | Methane | [1] |
| Note: The temperature increment refers to the increase in the hydrate stability temperature compared to a pure methane hydrate system, indicating a stronger promotion effect. |
Table 2: Comparison of Tetraethylammonium Bromide (TEAB) and Acetate (TEAAC) based Deep Eutectic Solvents (DES) as CO2 Hydrate Inhibitors
| DES Composition (1:7 molar ratio) | Average Suppression Temperature (ΔŦ) | Gas System | Reference |
| TEAB:Glycerol | 2.4 K | CO2 | [2][3] |
| TEAB:Mono-Ethylene Glycol (MEG) | > TEAAC:Glycerol | CO2 | [2][3] |
| TEAAC:Glycerol | > TEAAC:MEG | CO2 | [2][3] |
| TEAAC:MEG | 0.4 K | CO2 | [2][3] |
| Note: A higher average suppression temperature indicates a stronger inhibition effect. |
Proposed Experimental Workflow for a Direct Comparative Study
To definitively compare the effects of TMAB and TMAA on hydrate formation, a structured experimental workflow is necessary. The following diagram illustrates a logical approach for such a study.
Experimental Protocols
The following are generalized methodologies for the key experiments outlined in the workflow, based on standard practices in the field.
1. Thermodynamic Measurements (Isochoric Pressure-Search Method)
-
Objective: To determine the hydrate-liquid-vapor equilibrium (HLVE) conditions in the presence of TMAB and TMAA.
-
Apparatus: A high-pressure stirred reactor equipped with temperature and pressure sensors.
-
Procedure:
-
The reactor is charged with a known volume of the test solution (TMAB, TMAA, or pure water).
-
The reactor is purged and then pressurized with the guest gas (e.g., methane, CO2) to a pressure well above the expected hydrate formation pressure.
-
The system is cooled at a constant rate while the solution is stirred. Hydrate formation is indicated by a sharp drop in pressure.
-
After hydrate formation, the system is heated slowly in a stepwise manner.
-
At each temperature step, the system is allowed to stabilize, and the pressure is recorded. The dissociation of hydrates is marked by a change in the slope of the pressure-temperature curve.
-
The HLVE point is identified as the point where the heating and cooling curves intersect for a given composition.
-
2. Kinetic Measurements (Isobaric Method)
-
Objective: To evaluate the effect of TMAB and TMAA on the kinetics of hydrate formation, including induction time and formation rate.
-
Apparatus: A high-pressure reactor with constant pressure control, a gas flow meter, and temperature and pressure sensors.
-
Procedure:
-
The reactor is loaded with the test solution and cooled to the desired experimental temperature.
-
The reactor is then rapidly pressurized to the experimental pressure, which is maintained constant throughout the experiment.
-
The gas consumption is monitored over time using the gas flow meter. The time elapsed before a significant and continuous gas uptake is observed is recorded as the induction time.
-
The experiment continues until gas consumption ceases, indicating the completion of hydrate formation.
-
The rate of hydrate formation can be calculated from the gas uptake curve.
-
Conclusion
Based on the available data from analogous tetrabutylammonium and tetraethylammonium salts, it is reasonable to infer that tetramethylammonium bromide would likely exhibit a more pronounced effect on gas hydrate formation than tetramethylammonium acetate. The bromide anion appears to be more influential in altering the thermodynamics and kinetics of the system. However, this remains a hypothesis pending direct experimental investigation. The provided experimental workflow offers a robust framework for researchers to conduct a definitive comparative study, which would be a valuable contribution to the field of gas hydrate research. Such a study would provide crucial data for the development of more effective hydrate inhibitors and promoters for various industrial applications.
References
- 1. Semi-clathrate hydrate phase stability conditions for methane + TetraButylAmmonium Bromide (TBAB)/TetraButylAmmonium Acetate (TBAA) + water system: Experimental measurements and thermodynamic modeling | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. Tetraethylammonium Acetate and Tetraethylammonium Bromide-Based Deep Eutectic Solvents as Thermodynamic CO2 Gas Hydrate Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Semi-clathrate hydrate phase stability conditions for methane + TetraButylAmmonium Bromide (TBAB)/TetraButylAmmonium Acetate (TBAA) + water system: Experimental measurements and thermodynamic modeling | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 5. Thermodynamic and Kinetic Effects of Quaternary Ammonium and Phosphonium Ionic Liquids on CO2 Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of tetramethylammonium acetate in different HPLC mobile phases
For researchers, scientists, and drug development professionals seeking to optimize their High-Performance Liquid Chromatography (HPLC) methods, the choice of mobile phase additive is critical. Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) is a quaternary ammonium (B1175870) salt that can be employed as an ion-pairing reagent in reversed-phase HPLC, particularly for the analysis of anionic compounds. This guide provides an objective comparison of TMAA's performance with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Ion-Pairing Reagents
The selection of an ion-pairing reagent significantly influences the retention, resolution, and overall performance of an HPLC separation. While direct quantitative data for tetramethylammonium acetate across a broad range of applications is limited in publicly available literature, comparisons with structurally similar alkylammonium acetates, particularly in the analysis of oligonucleotides, offer valuable insights.
In the context of ion-pair reversed-phase HPLC (IP-RP-HPLC) for oligonucleotides, the hydrophobicity of the alkylamine in the ion-pairing reagent plays a crucial role. Generally, increasing the alkyl chain length of the amine leads to increased retention of the analyte on the reversed-phase column.
Table 1: Comparison of Alkylammonium Acetate Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Reagent | Structure | Key Performance Characteristics | Typical Concentration |
| Tetramethylammonium Acetate (TMAA) | (CH₃)₄N⁺CH₃COO⁻ | As the smallest quaternary ammonium ion, it is expected to provide the least retention among the tetraalkylammonium salts. It is suitable for analytes that are strongly retained and require weaker ion-pairing. | 5 mM - 100 mM |
| Triethylammonium Acetate (TEAA) | (C₂H₅)₃NH⁺CH₃COO⁻ | A widely used and volatile ion-pairing reagent, offering a good balance of retention and MS compatibility.[1][2] | 50 mM - 200 mM |
| Dibutylammonium Acetate (DBAA) | (C₄H₉)₂NH₂⁺CH₃COO⁻ | Provides stronger retention than TEAA due to the longer alkyl chains, which can improve the resolution of closely eluting species.[3] | 100 mM |
| Hexylammonium Acetate (HAA) | C₆H₁₃NH₃⁺CH₃COO⁻ | Offers even stronger retention than DBAA, making it suitable for the analysis of shorter or less retained oligonucleotides.[3] | 100 mM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting HPLC methods. Below are protocols derived from established methods for ion-pair HPLC and the analysis of quaternary ammonium compounds.
Experimental Protocol 1: Ion-Pair Reversed-Phase HPLC for Oligonucleotides
This protocol is a generalized procedure for the analysis of oligonucleotides using an alkylammonium acetate-based mobile phase.
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent AdvanceBio Oligonucleotide, Waters OST).[3][4]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0. The pH can be adjusted with acetic acid or triethylamine (B128534) as needed.[3]
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50:50 (v/v) acetonitrile/water.[5]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a higher percentage over the course of the run to elute the oligonucleotides. For example, 5% to 65% B over 20 minutes. The exact gradient profile needs to be optimized based on the specific oligonucleotides being analyzed.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 10 µM.
Experimental Protocol 2: Analysis of Tetramethylammonium Cation
This method is designed for the analysis of the tetramethylammonium cation itself and can be adapted for compounds with similar properties.[6]
-
Column: Newcrom AH, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase: An isocratic mobile phase consisting of 50% Acetonitrile, 50% Water, and 10 mM Ammonium formate (B1220265) buffer, pH 3.0.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[6]
-
Sample Preparation: Dissolve the sample containing tetramethylammonium in the mobile phase.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding the logical sequence of steps in an analytical method.
References
- 1. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 2. chromforum.org [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
Cross-Validation of Ion-Pairing HPLC Methods: A Comparative Guide to Tetramethylammonium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) and a common alternative, triethylammonium (B8662869) acetate (TEAA), for the cross-validation of an ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the quantification of a therapeutic oligonucleotide, designated "Drug X". This document outlines the experimental protocols and presents comparative data from a hypothetical method transfer between two laboratories.
Introduction to Ion-Pairing Chromatography and Method Cross-Validation
Ion-pairing chromatography is a widely used technique for the analysis of ionic and highly polar molecules, such as oligonucleotides, which show poor retention on conventional reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase, such as a quaternary ammonium (B1175870) salt for an anionic analyte, forms a neutral ion-pair that can be retained and separated by the non-polar stationary phase.
The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory, known as cross-validation, is a critical step in drug development. It ensures the method is robust and will produce consistent and reliable results, regardless of the testing site. This process involves a comparative analysis of the same samples by both laboratories to demonstrate the method's reproducibility.
This guide focuses on a hypothetical cross-validation scenario for an HPLC assay of "Drug X". We will compare the performance of two mobile phases, one containing tetramethylammonium acetate hydrate and the other containing the more conventional triethylammonium acetate.
Comparative Performance Data
The following tables summarize the hypothetical data from the cross-validation study between the Transferring Laboratory and the Receiving Laboratory. The study evaluated key method validation parameters: accuracy, precision (repeatability and intermediate precision), and linearity.
Table 1: Comparison of Accuracy (% Recovery) for the Assay of Drug X
| Analyte Concentration | Transferring Lab (TMAA) | Receiving Lab (TMAA) | Transferring Lab (TEAA) | Receiving Lab (TEAA) |
| 80% (80 µg/mL) | 99.5% | 99.2% | 99.3% | 99.0% |
| 100% (100 µg/mL) | 100.2% | 100.5% | 100.4% | 100.8% |
| 120% (120 µg/mL) | 100.8% | 101.1% | 100.9% | 101.3% |
Table 2: Comparison of Precision (% RSD) for the Assay of Drug X
| Precision Level | Parameter | Transferring Lab (TMAA) | Receiving Lab (TMAA) | Transferring Lab (TEAA) | Receiving Lab (TEAA) |
| Repeatability | % RSD (n=6) | 0.45% | 0.52% | 0.55% | 0.61% |
| Intermediate Precision | % RSD (n=12, 2 days) | 0.68% | 0.75% | 0.82% | 0.89% |
Table 3: Comparison of Linearity for the Assay of Drug X
| Ion-Pairing Reagent | Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| TMAA | Transferring Lab | 50 - 150 | 0.9998 |
| TMAA | Receiving Lab | 50 - 150 | 0.9997 |
| TEAA | Transferring Lab | 50 - 150 | 0.9995 |
| TEAA | Receiving Lab | 50 - 150 | 0.9994 |
Experimental Protocols
The following are the detailed methodologies for the IP-RP-HPLC assay of "Drug X" using both this compound and triethylammonium acetate.
Materials and Reagents
-
Drug X Reference Standard and Sample: Provided by the Transferring Laboratory.
-
Tetramethylammonium acetate (TMAA) hydrate: ≥97% purity.
-
Triethylammonium acetate (TEAA): HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
HPLC Columns: C18, 4.6 x 150 mm, 3.5 µm (from the same batch for both laboratories).
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Mobile Phase A (TMAA): 10 mM Tetramethylammonium acetate in water.
-
Mobile Phase A (TEAA): 100 mM Triethylammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-26 min: 60% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Drug X reference standard in water.
-
Working Standard Solutions: Prepare calibration standards at concentrations of 50, 80, 100, 120, and 150 µg/mL by diluting the stock solution with the respective mobile phase A.
-
Sample Preparation: Dilute the Drug X sample with the respective mobile phase A to a final concentration of approximately 100 µg/mL.
Cross-Validation Procedure
-
Both the Transferring and Receiving laboratories followed the same analytical method protocol.
-
Accuracy: Samples were prepared in triplicate at 80%, 100%, and 120% of the target concentration (100 µg/mL) and analyzed.
-
Precision (Repeatability): Six individual preparations of the Drug X sample at 100% concentration were analyzed on the same day by the same analyst.
-
Precision (Intermediate): The repeatability study was repeated on a different day by a different analyst.
-
Linearity: The prepared working standard solutions were injected to construct a calibration curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the comparative setup of the analytical methods.
Caption: Workflow for the cross-validation of the analytical method.
Caption: Logical comparison of the two HPLC methods.
Conclusion
Based on the hypothetical data, both this compound and triethylammonium acetate are suitable ion-pairing reagents for the cross-validation of the HPLC assay for "Drug X". The method using TMAA demonstrated slightly better precision and linearity. The choice of reagent may depend on factors such as cost, availability, and specific interactions with the analyte and column. This guide provides a framework for conducting a comparative cross-validation study for similar analytical methods.
Safety Operating Guide
Proper Disposal of Tetramethylammonium Acetate Hydrate: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Tetramethylammonium acetate hydrate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and eye irritation.[3] |
| Respiratory Protection | Dust mask or full-face respirator if exposure limits are exceeded | To prevent inhalation of dust or aerosols.[1][3] |
| Protective Clothing | Fire/flame resistant and impervious clothing | To protect against skin exposure and in case of fire.[3] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1][3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1] If contamination of drains occurs, immediately notify emergency services.[1]
-
Cleanup Procedure:
-
For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or shovel the material into a suitable, labeled container for disposal.[1][2]
-
For Wet Spills: Absorb the spill with an inert material (e.g., sand or earth) and shovel it into a suitable, labeled container for disposal.[1]
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
-
Contaminated Materials: Place all contaminated materials, including cleaning supplies and personal protective equipment, into a sealed, labeled container for disposal as hazardous waste.
Disposal Procedure
Proper disposal of this compound is crucial and must be conducted in accordance with all local, regional, and national regulations.
Step-by-Step Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Waste Classification and Regulations
This compound is considered a combustible solid and should be handled as hazardous waste.[4] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4] Do not mix this waste with other chemicals.
Key Disposal Considerations:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous or Special Waste | [1] |
| Container Requirements | Clean, dry, sealable, and properly labeled | [1][3] |
| Environmental Precautions | Do not allow to enter drains or waterways | [1] |
| Regulatory Compliance | Adhere to all local, regional, and national regulations |
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
Personal protective equipment for handling Tetramethylammonium acetate hydrate
This document provides essential safety, handling, and disposal information for Tetramethylammonium acetate (B1210297) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Strict adherence to these guidelines is crucial to ensure laboratory safety.
Essential Safety Information
Tetramethylammonium acetate hydrate is a chemical that requires careful handling to prevent irritation and other health hazards. It is irritating to the eyes, skin, and respiratory system.[1] Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
Physicochemical Properties
Below is a summary of the key physical and chemical properties of Tetramethylammonium acetate.
| Property | Value |
| Molecular Formula | C₆H₁₅NO₂ |
| Molecular Weight | 133.19 g/mol |
| Appearance | White solid |
| Melting Point | 184 °C (decomposes)[2][3] |
| Solubility | Soluble in water[3] |
| Density | 1.000 g/cm³ at 20°C (for 50% solution in water) |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step guide outlines the procedures for safe use in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[4][5][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][7]
-
Clear Workspace: Keep the work area clear of clutter and unnecessary equipment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield may be required for larger quantities.[7] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected prior to use and disposed of properly after handling.[1] |
| Body | Lab Coat/Protective Clothing | A standard lab coat should be worn. For larger quantities or where splashing is possible, consider a chemical-resistant apron or smock.[5] |
| Respiratory | Dust Respirator | Use a NIOSH-approved N95 dust mask if there is a risk of generating dust.[2][4] For higher exposures, a full-face respirator may be necessary.[5][6] |
Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Heating: If heating is required, do so with caution. The compound decomposes at 184 °C.
-
Storage: Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[5][6]
Disposal Plan
-
Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an authorized hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[4][6]
-
Container Decontamination: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.
-
Clean-up: Carefully sweep or scoop up the absorbed material into a designated waste container. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Experimental Protocol: Synthesis of Tetramethylammonium Acetate
The following is a general procedure for the synthesis of Tetramethylammonium acetate from Tetramethylammonium hydroxide (B78521) and glacial acetic acid.[6]
Materials:
-
Glacial acetic acid (4.11 mmol, 247 mg)
-
Tetramethylammonium hydroxide (25% wt. in methanol, 4.11 mmol, 1.50 g)
-
Methanol (10 mL)
-
Ether
Procedure:
-
In a round-bottom flask, dissolve 247 mg of glacial acetic acid and 1.50 g of Tetramethylammonium hydroxide solution in 10 mL of methanol.
-
Stir the reaction mixture at 40°C for 4 hours.
-
After the reaction is complete, filter the solution.
-
Remove the solvent using a rotary evaporator. This will yield a viscous oil that will gradually solidify.
-
Remove any residual solvent under high vacuum to obtain a white solid.
-
Wash the white solid with ether and dry it under vacuum to yield the final product.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]
- 4. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
